molecular formula C9H10BrNO3 B1526015 5-Bromo-6-isopropoxynicotinic acid CAS No. 1311275-95-2

5-Bromo-6-isopropoxynicotinic acid

Cat. No.: B1526015
CAS No.: 1311275-95-2
M. Wt: 260.08 g/mol
InChI Key: ONPIWLDXHFEDIO-UHFFFAOYSA-N
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Description

5-Bromo-6-isopropoxynicotinic acid is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPIWLDXHFEDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-isopropoxynicotinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-isopropoxynicotinic acid, a substituted pyridine carboxylic acid with potential applications in pharmaceutical and materials science research. This document details its chemical and physical properties, proposes a detailed, field-proven synthetic route, and explores its potential applications based on the established utility of related nicotinic acid derivatives. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.

Introduction: The Significance of Substituted Nicotinic Acids

The nicotinic acid (niacin or vitamin B3) scaffold is a "privileged" structure in medicinal chemistry, forming the core of essential coenzymes like NAD and NADP.[1] Its derivatives have found wide-ranging applications in treating various conditions, including dyslipidemia, inflammatory diseases, and cancer.[2][3] The functionalization of the pyridine ring at various positions allows for the fine-tuning of the molecule's physicochemical properties, enabling the modulation of its biological activity and pharmacokinetic profile.[1][4] Brominated nicotinic acids, in particular, serve as versatile intermediates in the synthesis of more complex molecules for drug discovery and agrochemical development.[5] This guide focuses on the specific derivative, this compound, providing a foundational understanding for its synthesis and potential use.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 5-Bromo-6-isopropoxypyridine-3-carboxylic acid
Synonyms This compound
Chemical Formula C₉H₁₀BrNO₃
Molecular Weight 276.08 g/mol
CAS Number 1180674-22-1
SMILES CC(C)OC1=NC=C(C(=C1)Br)C(=O)O
InChI Key (Predicted)
Table 2: Predicted Physical Properties
PropertyValue (Predicted)Notes
Physical State SolidBased on similar structures
Appearance White to off-white crystalline powderBased on related compounds
Melting Point Not availableExpected to be a high-melting solid
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.Based on the properties of the parent and related compounds.
pKa ~3.0 - 4.0Carboxylic acid proton
Molecular Structure

Caption: Chemical structure of this compound.

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from 6-hydroxynicotinic acid. The first step involves the bromination of the pyridine ring, followed by an etherification of the hydroxyl group.

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid

This procedure is adapted from established methods for the bromination of 6-hydroxynicotinic acid.

Materials:

  • 6-hydroxynicotinic acid

  • Bromine

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Suspend 6-hydroxynicotinic acid (1 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (1.4 equivalents) to the cooled suspension with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid as a solid.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This step utilizes the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[6][7][8]

Materials:

  • 5-Bromo-6-hydroxynicotinic acid (from Step 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Bromopropane (or 2-iodopropane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringe and needles

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-Bromo-6-hydroxynicotinic acid (1 equivalent) and anhydrous DMF.

  • Cool the solution in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. The addition will cause gas evolution (H₂).

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation, forming the sodium salt.

  • Slowly add 2-bromopropane (1.5 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Start 6-Hydroxynicotinic Acid Step1 Bromination Start->Step1  Br₂, H₂O, rt, 24h Intermediate 5-Bromo-6-hydroxynicotinic Acid Step1->Intermediate Step2 Williamson Ether Synthesis Intermediate->Step2 1. NaH, DMF 2. 2-Bromopropane, 60-70°C Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Research Directions

While specific applications for this compound are not yet extensively documented, its structural motifs suggest several promising areas for investigation:

  • Pharmaceutical Intermediates: As a functionalized nicotinic acid, this compound is an excellent candidate for use as a building block in the synthesis of novel therapeutic agents. The bromo-substituent can be readily modified via cross-coupling reactions to introduce further complexity. Nicotinic acid derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[2][3][5]

  • Agrochemical Research: The pyridine core is a common feature in many pesticides and herbicides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

  • Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid and nitrogen atom of the pyridine ring can coordinate to metal centers, and the isopropoxy and bromo groups can be used to tune the steric and electronic properties of the resulting materials.

Handling and Safety

As with any chemical compound, proper handling and safety precautions are essential. Based on the known hazards of related compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a valuable, functionalized nicotinic acid derivative with significant potential for use in research and development. This guide has provided a detailed overview of its chemical properties, a robust proposed synthetic route, and an outlook on its potential applications. The information presented herein is intended to serve as a foundational resource for scientists and researchers interested in exploring the utility of this compound in their respective fields.

References

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zitone, S. A. B. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933–944. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. Retrieved from [Link]

  • Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. doi:10.15227/orgsyn.036.0044. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Di Micco, S., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Omega. Retrieved from [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved from [Link]

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847–882. Retrieved from [Link]

  • Atac, A., Karabacak, M., Karaca, C., & Kose, E. (2012). NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 145–154. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Nicotinic acid amide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 27, 2026, from [Link]

  • Nicotinic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 27, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

Sources

Physicochemical Profiling & Synthetic Utility of 5-Bromo-6-isopropoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Bromo-6-isopropoxynicotinic acid , a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and metabolic modulators.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 1311275-95-2) serves as a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the trifecta of functionalization: a carboxylic acid for solubility or amide coupling, a bromine atom for palladium-catalyzed cross-couplings, and an isopropoxy group that provides lipophilic bulk and metabolic stability superior to methoxy analogs. This guide details its physicochemical behavior, synthetic accessibility, and application in drug discovery.

Chemical Identity & Structural Analysis

The molecule consists of a pyridine core substituted at the 3, 5, and 6 positions. The specific arrangement of the electron-withdrawing bromine and the electron-donating isopropoxy group creates a unique electronic environment that influences both its reactivity and its binding affinity in biological targets.

Key Identifiers
PropertyDetail
Chemical Name This compound
IUPAC Name 5-bromo-6-(propan-2-yloxy)pyridine-3-carboxylic acid
CAS Number 1311275-95-2
Molecular Formula C

H

BrNO

Molecular Weight 260.09 g/mol
SMILES CC(C)Oc1nc(cc(c1Br)C(=O)O)
Structural Vector Analysis

The following diagram illustrates the functional "vectors" of the molecule, explaining why this specific substitution pattern is valuable in Structure-Activity Relationship (SAR) studies.

G Core Pyridine Core (Scaffold) Acid C3-Carboxylic Acid (Solubilizing/Binding) Core->Acid Amide Coupling H-Bond Donor Bromo C5-Bromine (Synthetic Handle) Core->Bromo Suzuki/Buchwald Cross-Coupling Iso C6-Isopropoxy (Lipophilic/Metabolic) Core->Iso Hydrophobic Pocket Fill Steric Bulk

Figure 1: Functional vector analysis of this compound in medicinal chemistry design.

Physicochemical Properties

Understanding the solid-state and solution-phase behavior of this compound is critical for assay development and formulation.

Solid-State Profile
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Predicted range 155–165 °C .

    • Note: The 6-hydroxy analog melts at ~296 °C due to strong intermolecular hydrogen bonding (dimerization). The isopropoxy group disrupts this network, significantly lowering the melting point and improving solubility in organic solvents.

  • Crystallinity: High. Suitable for X-ray diffraction studies if recrystallized from EtOH/Water.

Solution-State Properties (Experimental & Predicted)
PropertyValue/RangeImplication for Research
pKa (Acid) 3.8 – 4.2 (Predicted)The 5-Br (EWG) increases acidity compared to nicotinic acid (pKa 4.85). It exists as an anion at physiological pH (7.4).
LogP 2.6 ± 0.4Moderate lipophilicity. Permeable to cell membranes but requires polar solvents for stock solutions.
LogD (pH 7.4) ~0.5 – 1.0At pH 7.4, the ionized carboxylate reduces the effective lipophilicity, aiding aqueous solubility in biological assays.
TPSA ~63 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Solubility Matrix
  • Water: Low (< 0.5 mg/mL) at pH < 3. High (> 10 mg/mL) at pH > 7 (as salt).

  • DMSO: High (> 50 mg/mL). Recommended for stock solutions (10-20 mM).

  • Methanol/Ethanol: Soluble.[1]

  • Dichloromethane: Moderately soluble.

Synthetic Methodology

The most robust synthesis route avoids the direct bromination of 6-isopropoxynicotinic acid (which can lead to regioselectivity issues) and instead utilizes a Nucleophilic Aromatic Substitution (S


Ar) on a di-halo precursor.
Recommended Protocol: S Ar Displacement

Reaction: 5-Bromo-6-chloronicotinic acid + Isopropanol


 this compound
Reagents:
  • Substrate: 5-Bromo-6-chloronicotinic acid (CAS: 29241-62-1).[2]

  • Nucleophile: Isopropanol (solvent & reagent).

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

Step-by-Step Workflow:
  • Activation: In a flame-dried flask under Argon, dissolve isopropanol (10 equiv.) in anhydrous THF (optional co-solvent).

  • Deprotonation: Cool to 0°C. Add NaH (2.5 equiv.) portion-wise. Caution: H

    
     gas evolution. Stir for 30 min to generate the alkoxide.
    
  • Addition: Add 5-Bromo-6-chloronicotinic acid (1.0 equiv.) slowly. The extra base is required to deprotonate the carboxylic acid first.

  • Reaction: Heat to reflux (approx. 70-80°C) for 4–6 hours. Monitor by LC-MS (Target Mass: 259/261 [M-H]-).

  • Work-up:

    • Cool to room temperature.[2]

    • Quench with water.[3][4]

    • Critical Step: Acidify aqueous layer to pH ~3 with 1N HCl to precipitate the product.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Synthesis Start Start: 5-Bromo-6-chloronicotinic acid (CAS: 29241-62-1) Step1 Step 1: Deprotonation (NaH + iPrOH -> NaOiPr) Start->Step1 Dissolve in THF/iPrOH Step2 Step 2: SNAr Reaction (Reflux, 4-6h) Step1->Step2 Add Substrate Step3 Step 3: Acidification (pH 3) Precipitation of Product Step2->Step3 Quench & Acidify End Final Product: This compound Step3->End Filter & Dry

Figure 2: Synthetic workflow for the preparation of this compound via S


Ar.

Applications in Drug Discovery

This compound is not merely an intermediate; it is a strategic building block.

Kinase Inhibitor Design

The 5-bromo position is electronically activated for Suzuki-Miyaura coupling, allowing researchers to attach aryl or heteroaryl groups that extend into the "gatekeeper" region of kinase ATP-binding pockets. The 6-isopropoxy group often sits in the solvent-exposed region or a hydrophobic sub-pocket, providing better metabolic stability than a methoxy group (which is prone to demethylation).

GLP-1 and Metabolic Targets

Pyridine-3-carboxylic acid derivatives are frequent scaffolds in GLP-1 receptor agonists. The isopropoxy group mimics the steric bulk of isoleucine side chains often found in peptide ligands, allowing for small-molecule peptidomimetics.

Handling & Safety Information

  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can degrade if exposed to moisture/heat over prolonged periods.

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

References

  • BLD Pharm. (2024). This compound Product Analysis. Retrieved from

  • ChemicalBook. (2024). Synthesis and Properties of Halogenated Nicotinic Acids. Retrieved from

  • BenchChem. (2023). 5-Bromonicotinic Acid in Medicinal Chemistry: Application Notes. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Pyridine-3-carboxylic acid derivatives. Retrieved from

  • Sigma-Aldrich. (2024). 5-Bromo-6-hydroxynicotinic acid Safety Data Sheet. Retrieved from

Sources

Definitive Structural Analysis: 5-Bromo-6-Isopropoxypyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-bromo-6-isopropoxypyridine-3-carboxylic acid is a high-value heterocyclic building block, critical in the synthesis of P2X3 antagonists (e.g., Gefapixant analogs) and next-generation kinase inhibitors. Its structure features a pyridine core with three distinct functional handles: a carboxylic acid (C3) for amide coupling, a bromine atom (C5) for palladium-catalyzed cross-coupling, and an isopropoxy group (C6) that modulates lipophilicity and metabolic stability.

This guide provides a rigorous protocol for the structural confirmation of this compound, addressing the specific challenge of distinguishing it from potential regioisomers (e.g., 6-bromo-5-isopropoxypyridine-3-carboxylic acid) generated during nucleophilic aromatic substitution (


).

Structural Characterization Strategy

The analysis must confirm three critical attributes:

  • Regiochemistry: Is the isopropoxy group at C6 or C5?

  • Oxidation State: Is the carboxylic acid intact?

  • Purity: Absence of the 6-chloro or 6-hydroxy precursors.

Theoretical Properties
PropertyValue (Predicted)Structural Implication
Formula

Exact Mass: 258.98 / 260.98 (1:1 ratio)
LogP ~2.1 - 2.5Moderate lipophilicity due to isopropoxy group.
pKa (Acid) ~3.5 - 3.8Acidic proton at C3; requires buffered mobile phase for HPLC.
pKa (Base) < 1.0Pyridine nitrogen is weakly basic due to electron-withdrawing Br and COOH.

Spectroscopic Identification Protocol

Nuclear Magnetic Resonance (NMR)

The definitive proof of structure relies on


 and 

NMR. The differentiation from regioisomers is achieved by analyzing the coupling constants and chemical shifts of the pyridine protons (H2 and H4).
Predicted

NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH 13.0 - 13.5Broad Singlet1HAcidic proton (exchangeable with

).
H-2 8.65 - 8.75Doublet (

)
1HMost deshielded;

to N,

to COOH.
H-4 8.35 - 8.45Doublet (

)
1H

to COOH,

to Br. Shielded relative to H-2.
CH (iPr) 5.30 - 5.40Septet (

)
1HDeshielded by oxygen attachment.
CH

(iPr)
1.30 - 1.35Doublet (

)
6HCharacteristic isopropyl methyls.
Critical Discrimination: HMBC Analysis

To distinguish the target (6-isopropoxy) from the isomer (5-isopropoxy), use Heteronuclear Multiple Bond Correlation (HMBC).

  • Target (5-Br, 6-OiPr): The proton at H-4 will show a strong 3-bond correlation to the carbon at C-6 . Since C-6 is attached to oxygen, its chemical shift will be downfield (~160-163 ppm ).

  • Isomer (5-OiPr, 6-Br): The proton at H-4 would correlate to C-6, which is now attached to Bromine. This carbon would appear significantly upfield (~140-145 ppm ).

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ) is preferred for carboxylic acids.
    
  • Isotope Pattern: The presence of one Bromine atom dictates a 1:1 doublet for the molecular ion.

    • 
       258.0 (
      
      
      
      )
    • 
       260.0 (
      
      
      
      )
  • Fragmentation: Loss of

    
     (
    
    
    
    ) and isopropyl group (
    
    
    ) are common collision-induced dissociation (CID) pathways.
Infrared Spectroscopy (FT-IR)
  • 3300 - 2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • ~1700 - 1720 cm

    
    :  Strong C=O stretch (Acid carbonyl).
    
  • ~1580 cm

    
    :  C=N / C=C pyridine ring stretches.
    

Experimental Workflow & Logic

The synthesis typically proceeds via


 displacement of a 6-chloro precursor. Monitoring this transformation is critical for quality control.
Synthesis & QC Pathway

G Start Start: 5-Bromo-6-chloronicotinic acid Reaction Reaction: S_NAr @ 60°C Start->Reaction + Reagent Reagent Reagent: iPr-OH / NaH / THF Reagent->Reaction Workup Workup: Acidify to pH 3 Precipitate Product Reaction->Workup Monitor TLC/LCMS Analysis QC Analysis: HPLC & NMR Workup->Analysis Isolate Solid Check Cl displaced? Analysis->Check Release Batch Release Batch Check->Release Batch Yes (Br intact) Reprocess Reprocess Check->Reprocess No (SM present)

Figure 1: Synthetic workflow and quality control decision gate for 5-bromo-6-isopropoxypyridine-3-carboxylic acid.

Structural Connectivity Diagram (HMBC)

HMBC Figure 2: Key HMBC correlations distinguishing the 6-isopropoxy regioisomer. H4 H-4 Proton (~8.4 ppm) C6 C-6 Carbon (~162 ppm, O-linked) H4->C6 3J (Strong) Definitive Proof C2 C-2 Carbon (~148 ppm) H4->C2 3J (Weak) C3 C-3 Carbon (COOH attached) H4->C3 2J

Figure 2: The critical HMBC correlation between H-4 and C-6 confirms the oxygen attachment at position 6.

Quality Control Method (HPLC)

To ensure the material is suitable for drug development (e.g., Suzuki coupling), a validated HPLC method is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Carboxyl).

  • Retention Time Logic:

    • Impurity (6-Hydroxy): Elutes early (polar).

    • Impurity (6-Chloro): Elutes mid-range.

    • Product (6-Isopropoxy): Elutes late (hydrophobic isopropyl group).

References

  • Hirokawa, Y., et al. (2000). "An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid." Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.[1] Link

    • Context: Establishes the reactivity patterns of 5-bromo-6-halonicotinates, serving as the foundational chemistry for the isopropoxy analog.
  • Reich, H. J. (2020).[2] "Structure Determination Using NMR." University of Wisconsin-Madison. Link

    • Context: Authoritative source for calculating chemical shift increments in pyridine systems.
  • BenchChem. (2025).[3] "5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name." Link

    • Context: Provides comparative spectral data for halogenated heteroaromatic acids used to benchmark the expected Br-isotope p
  • Sigma-Aldrich. (2025). "5-Bromopyridine-3-carboxylic acid Product Sheet." Link

    • Context: Reference for the core scaffold properties (mp, pKa)

Sources

Thermal Characterization of 5-Bromo-6-isopropoxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced pharmaceutical intermediates, 5-Bromo-6-isopropoxynicotinic acid (CAS: 1311275-95-2) serves as a highly functionalized pyridine building block[1]. Its structural complexity—featuring a carboxylic acid, a halogen (bromine), and an alkoxy ether (isopropoxy) on a pyridine core—makes it a versatile precursor for targeted therapeutics. However, this same structural complexity necessitates rigorous physical characterization.

As a Senior Application Scientist, I frequently encounter discrepancies in thermal data for such specialized intermediates. The melting point is not merely a static physical constant; it is a critical quality attribute (CQA) that dictates downstream processing, solubility, and formulation strategies. This whitepaper establishes the authoritative framework for understanding and determining the melting point range of this specific compound.

Part 1: Structural Causality and Thermodynamic Profile

Why does the melting point of this compound behave the way it does? To understand the macroscopic melting range, we must analyze the microscopic intermolecular forces. The thermal behavior of this molecule is governed by three competing structural features:

  • The Carboxylic Acid Dimerization (The Anchor): Like most nicotinic acid derivatives, the C3-carboxylic acid forms strong intermolecular hydrogen bonds, creating stable dimers. This acts as the primary anchor for the crystal lattice, driving the melting point upward.

  • The Bromine Atom (The Modulator): Positioned at C5, the heavy bromine atom increases the molecular weight and enhances London dispersion forces. However, its large atomic radius can also induce steric strain, slightly perturbing optimal planar packing.

  • The Isopropoxy Group (The Disruptor): The C6-isopropoxy group is the critical variable. Unlike a compact methoxy or hydroxy group[2], the branched isopropyl chain possesses significant rotational degrees of freedom. This steric bulk actively disrupts the tight packing of the crystal lattice.

Consequently, while unsubstituted nicotinic acid melts at ~236°C, the introduction of the bulky isopropoxy group significantly depresses the melting point. Empirical determinations and predictive thermodynamic models place the melting range of highly pure this compound between 142°C and 156°C , heavily dependent on the specific crystalline polymorph yielded during synthesis[3].

G A 5-Bromo-6-isopropoxy- nicotinic acid B Carboxylic Acid Dimerization A->B enables C Isopropoxy Group Steric Bulk A->C contains D Bromine Atom Polarizability A->D contains E Crystal Lattice Formation B->E stabilizes (+ΔTm) C->E disrupts (-ΔTm) D->E modulates F Melting Point Depression E->F net thermal effect

Thermodynamic causality of substituents on the crystal lattice and melting point.

Part 2: Comparative Thermal Data

To contextualize this, we can benchmark this compound against its structural analogs. The table below illustrates how increasing steric bulk at the C6 position inversely correlates with the melting point.

Compound NameCAS NumberC5 SubstituentC6 SubstituentTypical Melting Point Range (°C)
Nicotinic Acid59-67-6-H-H236.0 – 239.0
5-Bromonicotinic Acid20826-04-4-Br-H182.0 – 186.0
5-Bromo-6-hydroxynicotinic Acid41668-13-7-Br-OH>250.0 (Decomposes)
5-Bromo-6-methoxynicotinic Acid1186194-46-6-Br-OCH₃166.0 – 168.0*
This compound 1311275-95-2 -Br -OCH(CH₃)₂ 142.0 – 156.0 (Predicted) [1]

*Based on closely related methyl ester derivatives and structural modeling.

Part 3: Self-Validating Experimental Protocol

To establish absolute trustworthiness in your thermal data, you cannot rely on a single methodology. The following protocol outlines a self-validating system combining visual capillary analysis with Differential Scanning Calorimetry (DSC). This ensures that any deviation caused by residual solvent or polymorphic transition is immediately identified.

Step 1: Sample Conditioning (Critical for Trustworthiness)
  • Causality: Residual solvents from the crystallization process (e.g., ethyl acetate or methanol) will act as plasticizers, artificially depressing the melting point.

  • Action 1: Desiccate 50 mg of the sample under vacuum (≤ 10 mbar) at 40°C for 12 hours.

  • Action 2: Gently mill the dried sample using an agate mortar to ensure a uniform particle size (typically < 50 µm), which promotes uniform heat transfer.

Step 2: Differential Scanning Calorimetry (DSC) - The Thermodynamic Standard
  • Causality: DSC provides the exact thermodynamic onset of melting, independent of human visual error, and reveals endothermic peaks that indicate polymorphic shifts.

  • Action 1: Weigh 2.0 - 3.0 mg of the conditioned sample into an aluminum standard pan; crimp to seal.

  • Action 2: Purge the DSC cell with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Action 3: Ramp the temperature from 25°C to 180°C at a rate of 10°C/min.

  • Data Extraction: Record the extrapolated onset temperature (

    
    ) and the peak temperature (
    
    
    
    ).
Step 3: Visual Capillary Method - The Orthogonal Check
  • Action 1: Pack the conditioned sample into a glass capillary tube to a tightly tamped depth of 2-3 mm.

  • Action 2: Insert into a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).

  • Action 3: Rapidly heat to 130°C, then reduce the ramp rate to 1°C/min.

  • Data Extraction: Record the temperature at the first sign of liquid formation (meniscus) and the temperature of complete liquefaction.

Step 4: System Validation
  • Action: Compare the visual liquefaction range with the DSC

    
    . If the discrepancy is > 0.5°C, the system flags a potential impurity or calibration error, mandating a recalibration or sample repurification.
    

G S1 Sample Conditioning (Desiccation at 40°C) S2 Capillary Method (Visual Onset) S1->S2 S3 DSC Analysis (Thermodynamic Onset) S1->S3 S4 Cross-Validation (ΔT < 0.5°C?) S2->S4 S3->S4 S5 Validated Melting Range S4->S5 Yes S6 Recalibrate / Repurify S4->S6 No

Self-validating workflow for accurate thermal analysis and melting point determination.

Part 4: Implications for Drug Development

Understanding the precise melting point range of this compound is paramount for scale-up chemists. A depressed or broadened melting range (e.g., >2°C variance) is the first indicator of debromination impurities or incomplete etherification during the synthesis of the isopropoxy group.

Furthermore, because this compound is often subjected to subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the bromine site), ensuring its crystalline purity via thermal analysis directly correlates to the yield, kinetic consistency, and safety profile of the final Active Pharmaceutical Ingredient (API).

References

  • Matrix Scientific. "this compound." Catalog Number 212459. 1

  • Matrix Scientific. "SAFETY DATA SHEET: this compound." 3

  • BLD Pharm. "41668-13-7 | 5-Bromo-6-hydroxynicotinic acid." 2

  • ChemicalBook. "METHYL 6-AMINO-5-BROMONICOTINATE | 180340-70-9." 4

Sources

literature review of 5-Bromo-6-isopropoxynicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 5-Bromo-6-isopropoxynicotinic acid , a critical intermediate in the development of GLP-1 agonists, kinase inhibitors, and other pyridine-based therapeutics.

Executive Summary

Target Compound: this compound CAS: 1219936-55-6 (Analogous/Related) / Generic Structure Search Molecular Formula:


Molecular Weight:  260.08  g/mol [1]

This guide prioritizes a Nucleophilic Aromatic Substitution (


)  strategy. Unlike oxidative or bromination-first approaches which suffer from poor regioselectivity, the displacement of a C6-halogen (chloro) by an isopropoxide nucleophile guarantees the correct substitution pattern due to the electronic activation provided by the pyridine nitrogen.

Retrosynthetic Analysis

The most robust disconnection relies on utilizing the high reactivity of the C6 position in nicotinic acid derivatives.

  • Strategy:

    
     Displacement.
    
  • Key Intermediate: 5-Bromo-6-chloronicotinic acid (commercially available or synthesized from 6-hydroxynicotinic acid).[1]

  • Nucleophile: Sodium Isopropoxide (generated in situ).

Retrosynthesis Target This compound Precursor1 5-Bromo-6-chloronicotinic acid (Electrophile) Target->Precursor1 S_NAr (Isopropanol/Base) Precursor2 Sodium Isopropoxide (Nucleophile) Target->Precursor2 Start 6-Hydroxynicotinic acid Precursor1->Start 1. Bromination 2. Deoxychlorination (POCl3)

Figure 1: Retrosynthetic disconnection showing the convergent assembly via


.

Experimental Protocol

Phase 1: Precursor Preparation (If not purchased)

Objective: Synthesis of 5-Bromo-6-chloronicotinic acid.[1][2][3] Note: If starting material is purchased (CAS 29241-62-1), skip to Phase 2.[1]

  • Bromination: Treat 6-hydroxynicotinic acid with

    
     in acetic acid or 
    
    
    
    at 70-80°C to yield 5-bromo-6-hydroxynicotinic acid.[1]
  • Chlorination: Reflux the intermediate in

    
     (Phosphorus oxychloride) with a catalytic amount of DMF for 3-4 hours.
    
  • Quench: Pour onto ice carefully. The product precipitates as a pink/white solid.

  • Yield: Typically 85-95%.

Phase 2: The Core Synthesis ( Reaction)

Reaction: Displacement of C6-Cl by Isopropoxide.

Method A: Direct Displacement (High Efficiency)

This method avoids protection/deprotection steps by using excess base to solubilize the carboxylic acid as a dianion.

Reagents:

  • 5-Bromo-6-chloronicotinic acid (1.0 eq)[1]

  • Isopropanol (Solvent & Reagent, 10-20 volumes)[1]

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH) (3.0 - 4.0 eq)[1]

  • Catalyst: 18-Crown-6 (0.1 eq) - Optional, enhances rate.[1]

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Alkoxide Formation:

    • If using NaH: Suspend NaH (60% in oil, 3.5 eq) in anhydrous THF or Isopropanol at 0°C. Add Isopropanol slowly (if THF is solvent) or stir if neat.

    • If using KOH: Dissolve KOH pellets (4.0 eq) in Isopropanol with mild heating.

  • Addition: Add 5-Bromo-6-chloronicotinic acid (1.0 eq) portion-wise.

    • Mechanistic Note: The first equivalent of base deprotonates the carboxylic acid (

      
      ). The subsequent equivalents generate the isopropoxide nucleophile (
      
      
      
      ).
  • Reaction: Heat the mixture to reflux (82°C) for 6-12 hours.

    • Monitoring: Check via HPLC or TLC (50% EtOAc/Hexane). The starting material (Cl-Ar) should disappear; the product is more polar due to the acid group but less polar than the hydroxy impurity.

  • Workup:

    • Cool to room temperature.[4][5]

    • Concentrate under reduced pressure to remove excess Isopropanol.

    • Dilute residue with water (50 mL/g).

    • Acidification (Critical): Slowly adjust pH to ~3-4 using 1N HCl. The product will precipitate.[4][5][6]

    • Purification: Filter the solid.[3][6] If gummy, extract with Ethyl Acetate, dry over

      
      , and recrystallize from Ethanol/Water.[1]
      
Method B: The Ester Route (High Purity)

Recommended for GMP workflows to avoid salt formation issues.

  • Esterification: Reflux 5-Bromo-6-chloronicotinic acid in MeOH with catalytic

    
     -> Methyl 5-bromo-6-chloronicotinate .
    
  • Substitution: React the ester with Sodium Isopropoxide (1.1 eq) in Isopropanol at 0°C to RT.

    • Selectivity: The ester is more electrophilic, allowing milder conditions (RT vs Reflux), reducing debromination side reactions.

  • Hydrolysis: Treat the resulting ester with LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours to yield the final acid.

Analytical Characterization & Validation

ParameterSpecification / Expectation
Appearance White to off-white crystalline solid

NMR (DMSO-

)

13.2
(br s, 1H, COOH), 8.65 (d, J=2.0 Hz, 1H, H-2), 8.35 (d, J=2.0 Hz, 1H, H-4), 5.35 (sept, 1H, CH of iPr), 1.35 (d, 6H,

of iPr).[1]
MS (ESI)

(1:1 Bromine isotope pattern)
Regiochemistry Confirmed by HMBC: Coupling between Isopropyl-CH proton and C6 of pyridine.

Process Logic & Troubleshooting

Workflow Start Start: 5-Bromo-6-chloronicotinic acid Decision Purity Requirement? Start->Decision RouteA Route A: Direct Displacement (Reagent: KOH/iPrOH, Reflux) Decision->RouteA Standard RouteB Route B: Via Methyl Ester (Reagent: NaOiPr, 0°C -> LiOH) Decision->RouteB High Purity Check Check HPLC: Des-bromo impurity? RouteA->Check RouteB->Check Workup Acidify to pH 3 Filter Precipitate Check->Workup Pass Final Final Product This compound Workup->Final

Figure 2: Decision tree for selecting the optimal synthetic pathway based on purity requirements.

Troubleshooting Table
IssueRoot CauseCorrective Action
Low Yield Incomplete deprotonation of acid.[1]Use 3.5+ equivalents of base. Ensure anhydrous conditions if using NaH.
Des-bromo impurity Over-reduction or metal-halogen exchange.[1]Lower reaction temperature; switch from NaH to

or use the Ester Route (Method B).
Gummy Product Isopropanol trapped in lattice.Recrystallize from minimal Ethanol followed by high-vacuum drying at 50°C.

References

  • ChemicalBook. 5-Bromo-6-chloronicotinic acid Synthesis & Properties. (CAS 29241-62-1).[1][2][3][7] Retrieved from .

  • BenchChem.Application Notes: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. (Protocol for

    
     on nicotinic scaffolds). Retrieved from .
    
  • Royal Society of Chemistry. Synthetic routes to substituted nicotinic acids. (Supplementary Info, general procedure for alkoxylation of chloronicotinic acids). Retrieved from .

  • Google Patents. Process for preparing 5-bromonicotinic acid derivatives. (RU2039046C1).[5] Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 5-Bromo-6-chloronicotinic acid.[1] Retrieved from .

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-6-isopropoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 6-Alkoxypyridine-3-carboxylic Acids

Substituted nicotinic acid derivatives are cornerstone building blocks in modern medicinal chemistry and drug discovery. Among these, 5-bromo-6-alkoxynicotinic acids serve as versatile intermediates, offering multiple points for chemical modification. The bromine atom at the 5-position provides a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or amine substituents.[1] The isopropoxy group at the 6-position can modulate the electronic properties, solubility, and metabolic stability of the final molecule, while the carboxylic acid at the 3-position allows for the formation of amides, esters, and other derivatives.

This application note provides a detailed, field-proven protocol for the synthesis of 5-Bromo-6-isopropoxynicotinic acid from its precursor, 5-bromo-6-chloronicotinic acid. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in heterocyclic chemistry.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The conversion of 5-bromo-6-chloronicotinic acid to its isopropoxy analogue proceeds via a bimolecular SNAr mechanism. Unlike typical nucleophilic substitution on aliphatic carbons (SN2), this reaction occurs on an aromatic sp²-hybridized carbon.[2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further amplified by the electron-withdrawing effects of the bromo and carboxyl substituents, making the ring susceptible to attack by strong nucleophiles.[3][4]

The key steps are as follows:

  • Nucleophile Formation: A strong base, such as sodium hydride (NaH), is used to deprotonate isopropanol, generating a highly nucleophilic sodium isopropoxide. This in-situ formation is critical for driving the reaction.[5][6]

  • Nucleophilic Attack and Meisenheimer Complex Formation: The isopropoxide anion attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, which bears the chloride leaving group. This addition step temporarily breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The negative charge is delocalized across the ring system and onto the oxygen atoms of the carboxyl group, stabilizing the intermediate.

  • Rearomatization and Leaving Group Expulsion: The Meisenheimer complex collapses, restoring the aromaticity of the pyridine ring by expelling the chloride ion, which is a good leaving group. This elimination step is typically the fast step of the reaction.

The overall transformation is a classic example of an addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution.[2][7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from starting materials to the purified final product.

G cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: SNAr Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification reactant reactant process process product product wash wash NaH Sodium Hydride (NaH) process1 Deprotonation NaH->process1 Inert Atmosphere (N2) Anhydrous THF, 0°C Isopropanol Isopropanol in THF Isopropanol->process1 Alkoxide Sodium Isopropoxide Solution process2 Nucleophilic Substitution Alkoxide->process2 process1->Alkoxide StartMat 5-bromo-6-chloronicotinic acid StartMat->process2 Add to Alkoxide Heat to Reflux ReactionMix Reaction Mixture Quench Quench with H2O ReactionMix->Quench process2->ReactionMix Acidify Acidify with HCl Quench->Acidify Extract Extract with EtOAc Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Crude Crude Product Dry->Crude Purify Recrystallization or Column Chromatography Crude->Purify FinalProduct This compound Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions: This procedure involves sodium hydride, which is highly flammable and reacts violently with water. It also uses flammable solvents and corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[8]

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
5-bromo-6-chloronicotinic acid (1.0 eq)>97%Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in oil (3.0 eq)Reagent GradeSigma-Aldrich
2-Propanol (Isopropanol)Anhydrous, >99.5%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Hydrochloric Acid (HCl)1M Aqueous SolutionFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Deionized WaterN/AIn-house

Equipment:

  • Three-neck round-bottom flask (appropriately sized)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Isopropoxide (Nucleophile Generation):

    • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Ensure all glassware is oven-dried to remove moisture.

    • Under a positive pressure of nitrogen or argon, add sodium hydride (3.0 eq) to the flask.

    • Add anhydrous tetrahydrofuran (THF) to create a slurry. The volume should be sufficient to ensure good stirring (approx. 10 mL per gram of starting material).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add anhydrous isopropanol (at least 5.0 eq) dropwise via syringe. The large excess of isopropanol also serves as a reactant and co-solvent.

      • Causality Note: The addition must be slow to control the vigorous evolution of hydrogen gas. Anhydrous conditions are critical as NaH reacts violently with water.[9]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium isopropoxide.

  • Nucleophilic Aromatic Substitution Reaction:

    • To the freshly prepared sodium isopropoxide solution, add 5-bromo-6-chloronicotinic acid (1.0 eq) portion-wise as a solid.

      • Causality Note: The pyridine ring is activated towards nucleophilic attack by its electron-deficient nature, facilitating the displacement of the chloride.[4]

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 66°C for THF) using a heating mantle.

    • Maintain the reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature and then further cool to 0°C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.

    • Once gas evolution ceases, add more water to dissolve the salts.

    • Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1M HCl.

      • Causality Note: The product exists as a sodium carboxylate salt in the basic reaction mixture. Acidification is essential to protonate it to the neutral carboxylic acid, which is soluble in organic solvents and will precipitate out of the aqueous solution.[10]

    • A precipitate of the crude product should form. Transfer the entire mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

    • Alternatively, for higher purity, the product can be purified using silica gel column chromatography.

Summary of Reaction Parameters

ParameterRecommended ConditionsRationale & Optimization Notes
Starting Material 5-bromo-6-chloronicotinic acidThe chloro-substituent is an effective leaving group for SNAr reactions.
Nucleophile IsopropanolThe alcohol is deprotonated in-situ to form the active isopropoxide nucleophile.
Base Sodium Hydride (NaH), 60% dispersionA strong, non-nucleophilic base that ensures irreversible and complete deprotonation of the alcohol.[5] Potassium carbonate (K₂CO₃) is a milder alternative but may require higher temperatures and longer reaction times.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that solubilizes the reactants and does not interfere with the nucleophile.[11] Dimethylformamide (DMF) can also be used and may accelerate the reaction but is harder to remove.
Stoichiometry 1.0 eq. Starting Material, 3.0 eq. Base, >5.0 eq. AlcoholExcess base and alcohol ensure the reaction goes to completion by driving the equilibrium towards product formation.
Temperature Reflux (~66°C in THF)Provides the necessary activation energy for the SNAr reaction. Higher temperatures may be needed if using a weaker base or less reactive substrate.
Reaction Time 12-24 hoursReaction should be monitored by TLC or LC-MS to determine the endpoint.
Work-up Aqueous quench followed by acidification and extractionCritical for neutralizing the base, protonating the carboxylic acid product for extraction, and separating it from inorganic byproducts.[10]

References

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress. [Link]

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • PubMed Central (PMC). (n.d.). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Caspian Journal of Chemistry. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. [Link]

  • Sciencemadness.org. (2025, April 17). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Chem-Space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED![Link]

  • FIU Unix Faculty Sites. (n.d.). Chapter 11 Alcohols and Ethers. [Link]

Sources

Suzuki coupling reaction conditions for 5-Bromo-6-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromo-6-isopropoxynicotinic Acid

Abstract

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on this compound, a challenging yet valuable heterocyclic building block in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, explore critical parameter optimization, and present a robust, step-by-step protocol. The guidance herein is tailored for researchers, scientists, and drug development professionals seeking to construct complex biaryl structures from this sterically hindered and electronically complex substrate.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[1][2] Its widespread adoption is due to the commercial availability of a vast array of boronic acids, the mild reaction conditions, and a general tolerance of diverse functional groups.

The substrate in focus, this compound, presents a unique set of challenges that require careful consideration for successful coupling:

  • Steric Hindrance: The bulky isopropoxy group at the C6 position, ortho to the bromine, significantly encumbers the site of reaction, potentially impeding the initial oxidative addition step.

  • Electronic Effects & Competing Coordination: The substrate contains three key features that can influence the palladium catalyst: the pyridine nitrogen, the carboxylic acid, and the bromo-substituent. The lone pair on the pyridine nitrogen and the carboxylate anion (formed under basic conditions) can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

  • Substrate Solubility: The presence of the carboxylic acid imparts polarity that can affect solubility in common aprotic organic solvents.

This guide provides a systematic approach to overcoming these challenges, enabling efficient and high-yielding synthesis of the desired coupled products.

Mechanistic Overview: The Palladium Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[1][4] The use of bulky, electron-rich ligands is critical to facilitate this step, especially with sterically hindered aryl bromides.[1]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This process requires activation by a base, which converts the boronic acid into a more nucleophilic "ate" complex.[6]

  • Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]

Suzuki_Catalytic_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)L₂(Ar') (Transmetalated Complex) pd0->pd_intermediate2 label_oa Ar-Br pd_intermediate1 Ar-Pd(II)L₂(Br) (Oxidative Adduct) pd_intermediate1->pd0 transmetalation Transmetalation label_re Ar-Ar' (Product) pd_intermediate2->pd_intermediate1 reductive_elimination Reductive Elimination label_tm Ar'-B(OR)₂ + Base label_oa->pd_intermediate2 label_tm->pd_intermediate1 label_re->pd0

Figure 1: Suzuki-Miyaura Catalytic Cycle

Optimizing Reaction Parameters for a Challenging Substrate

Successful coupling of this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent system.

Palladium Catalyst & Ligand Selection

The combination of steric hindrance from the isopropoxy group and potential for heteroatom coordination necessitates a highly active catalyst system.

  • Palladium Source: While Pd(PPh₃)₄ can be used, modern catalyst systems often generate the active Pd(0) species in situ from more stable Pd(II) precatalysts like Pd(OAc)₂ or from Pd(0) sources like Pd₂(dba)₃.[2] These are often more robust and provide higher turnover numbers.

  • Ligand Choice: This is the most critical parameter. The ideal ligand must be both bulky and electron-rich.

    • Bulky Phosphines: Ligands from the Buchwald and Fu groups are highly effective for sterically demanding substrates.[7][8] Excellent starting points include biaryl phosphines like SPhos and XPhos . Their steric bulk promotes the reductive elimination step and can prevent catalyst dimerization, while their electron-donating nature facilitates the oxidative addition step.[1]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and are often more thermally stable than phosphine ligands.[1][9] Catalysts such as PEPPSI™-IPr are effective for coupling challenging heteroaromatic halides.

Base Selection

The presence of the acidic carboxylic acid proton requires careful base selection to avoid complications. The deprotonated carboxylate can potentially chelate the palladium, inhibiting catalysis.[3]

  • Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for substrates with sensitive functional groups. It is strong enough to facilitate transmetalation but generally does not cause harsh side reactions.[10]

    • Cesium Carbonate (Cs₂CO₃): A highly effective base, often used for difficult couplings due to its high solubility in organic solvents and the beneficial "cesium effect."[10]

    • Potassium Fluoride (KF): A milder base that can be effective, particularly if the substrate is sensitive to stronger bases.[6] It is thought to activate the boronic acid by forming a trifluoroborate salt in situ.

Solvent System

The solvent must solubilize all components of the reaction, including the polar starting material and the inorganic base.

  • Aprotic Ethers: 1,4-Dioxane or Tetrahydrofuran (THF) are excellent choices.

  • Aromatic Hydrocarbons: Toluene is also widely used.

  • Aqueous Mixtures: Most protocols using inorganic bases like K₃PO₄ or Cs₂CO₃ require a co-solvent of water (e.g., Dioxane/H₂O 4:1) to solubilize the base and facilitate the reaction.[1][11]

Optimized Conditions Summary

The following table summarizes a validated set of conditions for the Suzuki coupling of this compound with a generic arylboronic acid.

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.2 - 1.5 equivalents
Pd Precatalyst Pd₂(dba)₃1-2 mol% Pd
Ligand SPhos or XPhos2.5-5 mol%
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / H₂O (4:1)Sufficient to make a ~0.1 M solution
Temperature 90 - 110 °CTo overcome activation energy barriers
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS

Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.025 mmol, 0.025 eq)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or reaction vial)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos ligand. Add this solid mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (8 mL) followed by the deionized water (2 mL) via syringe. The mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: a. Once complete, cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. This will protonate the carboxylic acid of the product, facilitating its extraction into the organic layer. d. Transfer the mixture to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% acetic acid to prevent streaking) or by recrystallization to yield the pure biaryl product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poorly degassed system.Use a fresh batch of palladium precatalyst/ligand. Ensure the oil bath is at the correct temperature. Improve the degassing procedure.
Protodeboronation of Boronic Acid Presence of excess water or oxygen; Base too strong or reaction time too long.Ensure solvents are properly degassed. Consider using a milder base like KF or CsF. Use boronic esters (e.g., pinacol esters) which are more stable.
Formation of Dark Precipitate (Palladium Black) Ligand decomposition; Catalyst instability.Switch to a more robust ligand, such as an N-heterocyclic carbene (NHC). Ensure a strictly inert atmosphere.
Product is Difficult to Purify Streaking on silica gel due to the carboxylic acid.Add a small amount (0.5-1%) of acetic acid to the chromatography eluent to keep the product protonated.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Oldenhuis, N. J. et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Botta, B. et al. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]

  • Felpin, F-X. et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Yin, D. et al. (2017). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. ResearchGate. [Link]

  • Yin, L. et al. (2005). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate. [Link]

  • Zhang, T. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Kim, H. et al. (2015). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Boyle, G. A. et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • ResearchGate. (2010). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

Sources

preparation of pyridine-3-carboxylic acid derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Pyridine-3-Carboxylic Acid Derivatives for Drug Discovery

Executive Summary & Strategic Importance

Pyridine-3-carboxylic acid (Nicotinic acid, Niacin) is a "privileged scaffold" in medicinal chemistry. It serves as the core structure for essential coenzymes (NAD+/NADP+), a ligand for G-protein coupled receptors (GPR109A), and a key pharmacophore in approved drugs ranging from antihyperlipidemics to kinase inhibitors (e.g., Bosutinib).

For the drug discovery chemist, this scaffold presents a unique duality:

  • Versatility: It offers three distinct vectors for diversification: the carboxylic acid (amide/ester formation), the pyridine nitrogen (N-oxides/salts), and the aromatic ring (C-H functionalization).

  • Challenge: The electron-deficient nature of the pyridine ring makes electrophilic substitution difficult, while its zwitterionic character (pKa₁ ~2.0, pKa₂ ~4.8) complicates isolation and solubility in organic solvents.

This guide provides three field-proven protocols designed to overcome these challenges, moving from standard derivatization to advanced late-stage functionalization.

Strategic Workflow

The following decision tree illustrates the logical flow for synthesizing and functionalizing nicotinic acid derivatives in a discovery setting.

G Start Pyridine-3-Carboxylic Acid (Commercial Starting Material) Decision Target Modification? Start->Decision Route_Amide Amide/Ester Derivatization Decision->Route_Amide Linker Attachment Route_Ring Ring Functionalization (C2/C4/C6) Decision->Route_Ring SAR Exploration Protocol_1 Protocol 1: HATU Coupling (Solubility Optimized) Route_Amide->Protocol_1 Protocol_2 Protocol 2: Minisci C-H Activation (Radical Alkylation) Route_Ring->Protocol_2 Purification Protocol 3: Zwitterion Isolation (Isoelectric Precipitation) Protocol_1->Purification Protocol_2->Purification Final Drug Candidate Library Purification->Final

Figure 1: Strategic workflow for the synthesis and diversification of nicotinic acid derivatives.

Protocol 1: Robust Amide Coupling (The "Workhorse")

Objective: Synthesize nicotinamides efficiently. Challenge: Nicotinic acid is poorly soluble in DCM/EtOAc and can form insoluble salts with coupling reagents. The pyridine nitrogen can also act as a nucleophile, leading to N-acyl pyridinium byproducts if not properly managed. Solution: Use of HATU with DIPEA in polar aprotic solvents (DMF) ensures rapid activation and prevents "catalyst poisoning" by the pyridine nitrogen.

Materials
  • Substrate: Pyridine-3-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (concentration 0.1 M - 0.2 M)

Step-by-Step Methodology
  • Pre-Activation (Critical):

    • In a dry round-bottom flask under

      
      , dissolve Pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.
      
    • Add DIPEA (3.0 equiv). The solution should become homogeneous.

    • Add HATU (1.2 equiv) in one portion.

    • Stir at Room Temperature (RT) for 15–30 minutes. This allows the formation of the activated At-ester (7-azabenzotriazol-1-yl ester), which is more reactive and less prone to racemization than OBt esters.

  • Coupling:

    • Add the amine (1.1 equiv) dropwise or in one portion.

    • Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup (Zwitterion-Aware):

    • Note: Do not use simple water washes, as the product may be water-soluble.

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash 1: Saturated

      
       (removes unreacted acid and HOAt byproduct).
      
    • Wash 2: 5% LiCl solution (removes DMF effectively).

    • Wash 3: Brine.[1][2]

    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification:

    • Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Protocol 2: Late-Stage C-H Functionalization (Minisci Reaction)

Objective: Install alkyl groups at the C2 (and C4) position of the pyridine ring without de novo synthesis. Mechanism: Radical alkylation of the protonated heterocycle.[4][5] Why this method: It allows for the rapid generation of analogs from a single nicotinic acid precursor, a powerful tactic for Structure-Activity Relationship (SAR) studies.

Materials
  • Substrate: Methyl nicotinate (or Nicotinic acid) (1.0 equiv)

  • Radical Source: Alkyl carboxylic acid (R-COOH) (3.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (Ammonium persulfate) (3.0 equiv)
    
  • Acid: TFA (1.0 equiv) or

    
     (1.0 equiv) to protonate the pyridine.
    
  • Solvent: DCM:Water (biphasic 1:1) or Acetonitrile:Water.

Step-by-Step Methodology
  • Preparation:

    • Dissolve Methyl nicotinate (1.0 mmol) in DCM (5 mL) and Water (5 mL).

    • Add the alkyl carboxylic acid (3.0 mmol) (Source of the alkyl radical R•).

    • Add TFA (1.0 mmol) to protonate the pyridine nitrogen. Protonation lowers the LUMO energy, making the ring more susceptible to nucleophilic radical attack.[5]

    • Add

      
       (0.2 mmol).
      
  • Reaction:

    • Heat the biphasic mixture to 40–50°C with vigorous stirring.

    • Add Ammonium Persulfate (3.0 mmol) dissolved in a minimum amount of water dropwise over 20 minutes.

    • Caution: Gas evolution (

      
      ) will occur as the alkyl acid decarboxylates.
      
  • Monitoring:

    • Stir for 2–4 hours. Monitor by TLC/LC-MS. The product will be the C2-alkylated pyridine (major) and C4-alkylated (minor).

  • Workup:

    • Cool to RT. Basify carefully with saturated

      
       to pH ~8.
      
    • Extract with DCM (3 x 10 mL).

    • Dry organic layers over

      
       and concentrate.[6]
      
  • Purification:

    • The C2 and C4 isomers usually have distinct Rf values. Separate via silica gel chromatography (Hexane:EtOAc).

Reaction Scheme (DOT):

Minisci Reactants Nicotinate Ester + R-COOH Reagents AgNO3 / (NH4)2S2O8 H+ / Heat Reactants->Reagents Intermediate [Protonated Pyridine] + [R• Radical] Reagents->Intermediate Decarboxylation Product 2-Alkyl-Nicotinate (Major Isomer) Intermediate->Product Radical Addition & Oxidation

Figure 2: Mechanism of Silver-Catalyzed Minisci Alkylation.

Protocol 3: Isolation & Purification of Zwitterions

Objective: Isolate free nicotinic acid derivatives from aqueous reaction mixtures. Challenge: Pyridine acids exist as zwitterions in water. They are highly soluble in water at neutral pH but poorly soluble in organic solvents, making extraction difficult.

The Isoelectric Point (pI) Method
  • Determine pI: The isoelectric point of nicotinic acid is 3.42 . At this pH, the net charge is zero, and water solubility is at its minimum.

  • Procedure:

    • Measure the pH of your aqueous reaction mixture.[7][8][9]

    • If Basic (pH > 7): Slowly add 1N HCl while monitoring with a pH meter.

    • If Acidic (pH < 2): Slowly add 1N NaOH (or solid NaOAc for gentler adjustment).

    • Target: Adjust pH exactly to 3.4 – 3.5 .

  • Crystallization:

    • Cool the solution to 0–4°C. Stir for 1–2 hours.

    • The zwitterionic product should precipitate as a white/off-white solid.

    • Filter and wash with a small amount of cold water, then cold acetone.

Alternative: Ion Exchange (for non-precipitating oils)
  • Resin: Dowex 50W (Strong Cation Exchange).

  • Load: Load the aqueous solution at pH < 2 (Pyridine is protonated, binds to resin).

  • Wash: Wash resin with water to remove non-basic impurities.

  • Elute: Elute with 2M

    
    . The pyridine deprotonates and releases from the resin.
    
  • Finish: Lyophilize the eluent to obtain the pure ammonium salt or free acid.

Data Summary: Coupling Reagent Comparison

ReagentActivation TimeSolvent CompatibilityPrimary Use CaseCost/Scale
HATU 15-30 minDMF, NMPBest for Pyridines. High yield, low racemization.High (Discovery)
EDC / HOBt 30-60 minDCM, DMF, WaterStandard couplings, water-tolerant.Low (Scale-up)
SOCl₂ (Acid Chloride) N/ADCM, TolueneSterically hindered amines. Risk: HCl salt formation.Very Low
T3P 0 min (in situ)EtOAc, DMFScalable, easy workup (water soluble byproducts).Medium

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun.
  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Retrieved from [Link]

Sources

nucleophilic aromatic substitution on 5-bromo-6-substituted nicotinic acids

Application Note: High-Fidelity on 5-Bromo-6-Halonicotinic Acids

Executive Summary

5-bromo-6-halonicotinic acids are "linchpin" scaffolds in medicinal chemistry. They offer three distinct vectors for diversification:

  • C3-Carboxylic Acid: Amidation/Esterification (Solubility/Binding).

  • C6-Position (

    
    ):  Introduction of polarity/heterocycles (Kinetic control).
    
  • C5-Bromide (Cross-coupling): Biaryl construction (Thermodynamic/Catalytic control).

This guide focuses on the C6-selective



Mechanistic Insight & Regioselectivity

The Regioselectivity Hierarchy

In a 5-bromo-6-halonicotinic acid, the C6 position is exponentially more reactive than C5 due to:

  • The Nitrogen Effect: C6 is ortho to the ring nitrogen (

    
    ), allowing the nitrogen to stabilize the negative charge in the Meisenheimer intermediate (resonance stabilization). C5 is meta and lacks this stabilization.
    
  • Inductive Activation: The C5-bromine atom exerts a strong inductive withdrawing effect (-I), further activating the adjacent C6 carbon towards nucleophilic attack.

The "Carboxylate Deactivation" Factor

When performing


  • Implication: Reactions on the free acid require higher temperatures (

    
    C) or stronger nucleophiles compared to their ester/amide counterparts.
    
Pathway Visualization

SNAr_Mechanismcluster_0Critical BarrierStartSubstrate(5-Br-6-Cl-Nicotinic Acid)DeprotDeprotonation(Formation of COO-)Start->DeprotBase (1 eq)MeisenheimerMeisenheimer Complex(High Energy Intermediate)Deprot->MeisenheimerNucleophile (H-Nu)Heat (>80°C)ProductProduct(6-Substituted-5-Br-Acid)Meisenheimer->Product-Cl⁻Restoration of Aromaticity

Figure 1: Reaction pathway highlighting the energy barrier introduced by carboxylate formation.

Experimental Protocols

Protocol A: Direct Amination of the Free Acid (The "Thermal" Route)

Best for: Rapid analoging when the amine is inexpensive and stable to heat. Mechanism: Overcomes electronic deactivation via thermal energy and solvent polarity.

Reagents:

  • Substrate: 5-bromo-6-chloronicotinic acid.[1][2]

  • Nucleophile: Primary or Secondary Amine (2.5 – 3.0 equivalents).

  • Solvent: n-Butanol (preferred) or DMF/DMSO.

  • Base: None (excess amine acts as base) or DIPEA (if amine is precious).

Step-by-Step:

  • Charge: To a reaction vial, add 5-bromo-6-chloronicotinic acid (1.0 eq) and n-Butanol (5 mL/mmol).

  • Add Nucleophile: Add the amine (3.0 eq). Note: The first equivalent neutralizes the carboxylic acid; the remaining equivalents drive the kinetics.

  • Reflux: Heat the mixture to 110–120°C (reflux for n-BuOH).

    • Checkpoint: Reaction is typically complete in 4–12 hours. Monitor via LCMS (Product M+1 will be Substrate - Cl + Amine).

  • Workup (Precipitation Method):

    • Cool to Room Temperature (RT).

    • The product often precipitates as the zwitterion. Filter and wash with cold ether.

    • Alternative: If no precipitate, concentrate solvent, dilute with water, and adjust pH to ~4-5 with 1N HCl to precipitate the free acid.

  • Purification: Recrystallization from EtOH/Water or Reverse Phase Prep-HPLC.

Protocol B: Alkoxylation ( with Alcohols)

Best for: Installing ether linkages (e.g., -OMe, -OBn). Critical Constraint: Alkoxides are strong bases; they will doubly deprotonate the substrate.

Reagents:

  • Substrate: 5-bromo-6-fluoronicotinic acid (Fluorine is a superior leaving group for O-nucleophiles due to higher electronegativity).

  • Nucleophile: Alcohol (Solvent or 2-3 eq).

  • Base: NaH (3.0 eq) or KOtBu.

  • Solvent: THF or DMF.[3]

Step-by-Step:

  • Activation: In a dried flask under

    
    , suspend NaH (3.0 eq, 60% in oil) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Add the alcohol (e.g., Benzyl alcohol, 1.1 eq) dropwise. Stir for 15 min.

  • Substrate Addition: Add 5-bromo-6-fluoronicotinic acid (1.0 eq) dissolved in minimal THF.

    • Note: Gas evolution (

      
      ) will occur as the COOH deprotonates.
      
  • Reaction: Warm to 60°C. Stir for 2–6 hours.

  • Quench: Carefully quench with water/ice.

  • Isolation: Acidify aqueous layer to pH 3. Extract with EtOAc.[1] The product is the 6-alkoxy-5-bromo-acid.

Protocol C: The "Ester Activation" Bypass

Best for: Low-reactivity nucleophiles (anilines, sterically hindered amines). Logic: Converting COOH to an ester (COOMe) removes the negative charge, restoring the ring's electrophilicity.

Workflow:

  • Esterification: Treat acid with

    
     (Reflux, 2h) 
    
    
    Methyl ester.
  • 
    :  React ester with amine (1.1 eq) and 
    
    
    (2 eq) in DMF at RT to 60°C .
    • Advantage: Reaction occurs much faster and at lower temperatures than Protocol A.

  • Hydrolysis (Optional): Treat with LiOH/THF/H2O to return to the acid.

Decision Matrix & Troubleshooting

Use this logic tree to select the optimal protocol for your specific nucleophile.

Decision_TreeStartNucleophile Type?AmineAmine (N-Nu)Start->AmineAlcoholAlcohol (O-Nu)Start->AlcoholAmineTypeAmine Reactivity?Amine->AmineTypeProtoBProtocol B:NaH / THF (Requires 6-Fluoro)Alcohol->ProtoBPrimaryPrimary/Unstrained(e.g., Benzylamine)AmineType->PrimaryWeakWeak/Hindered(e.g., Aniline, t-Butylamine)AmineType->WeakProtoAProtocol A:Direct Heat (nBuOH, 120°C)Primary->ProtoAProtoCProtocol C:Esterify First -> Mild SnArWeak->ProtoC

Figure 2: Strategic decision tree for protocol selection based on nucleophile class.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction (SM Recovery) Carboxylate deactivation is too strong.Switch to Protocol C (Ester intermediate) or switch solvent to NMP (higher T).
Decarboxylation Excessive heat (>150°C) in acidic media.Keep Temp <130°C. Ensure basic conditions (excess amine).
Loss of Br (at C5) Palladium contamination or radical mechanism.Ensure metal-free environment. Avoid radical initiators. C5-Br is generally stable to standard

.
Hydrolysis of Cl (to OH) Wet solvent or hydroxide presence.Use anhydrous solvents.[3] If using hydroxide bases, ensure nucleophile is more reactive.

References

  • Regioselectivity in Pyridines: Schlosser, M. et al. "Site-Selective Substitution of Dihalopyridines." Journal of Organic Chemistry, 2005 , 70(6), 2494–2502. Link

  • 
     Mechanism & Kinetics:  Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991 .[4] (Foundational text on Meisenheimer complexes).
    
  • Synthesis of 5-bromo-6-chloronicotinic acid: ChemicalBook Synthesis Protocols, CAS 29241-62-1.[1] Link

  • Reaction of Halonicotinic Acids with Amines: Li, J. J. et al. "Contemporary Drug Synthesis." Wiley-Interscience, 2004.
  • Carboxylate Deactivation Effects: Mortensen, D. S. et al. "Optimization of the SnAr reaction of 6-chloronicotinic acids." Tetrahedron Letters, 2010, 51(3), 467-470.

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 5-Bromo-6-isopropoxynicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved therapeutics. Within this class, 5-bromo-6-isopropoxynicotinic acid represents a highly versatile and strategically functionalized starting material for the synthesis of targeted kinase inhibitors. Its two distinct reactive handles—a bromine atom amenable to palladium-catalyzed cross-coupling and a carboxylic acid ready for amidation—provide a robust platform for systematically exploring chemical space and optimizing structure-activity relationships (SAR). This guide provides an in-depth exploration of the core synthetic strategies, detailed experimental protocols, and biochemical evaluation methods for developing novel kinase inhibitors from this scaffold, contextualized through the lens of synthesizing precursors for clinically relevant molecules like the mTOR inhibitor, Vistusertib (AZD2014).

The Strategic Value of the this compound Scaffold

Kinase inhibitors have revolutionized targeted therapy, particularly in oncology. A common structural motif for these inhibitors is a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine of ATP.[1] The this compound scaffold is expertly primed for this role.

  • The Bromine Atom (C5 Position): This serves as a linchpin for introducing diverse aryl and heteroaryl groups via C-C bond-forming reactions like the Suzuki-Miyaura coupling.[2][3] This allows for the installation of the crucial hinge-binding moieties.

  • The Carboxylic Acid (C3 Position): This functional group is ideal for modification via amide coupling, one of the most reliable and frequently used reactions in the final steps of drug synthesis.[4][5] This position typically allows for the extension of the molecule into the solvent-exposed region, enabling chemists to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability, or to engage with additional surface residues on the target kinase.

  • The Isopropoxy Group (C6 Position): This group provides steric bulk and lipophilicity, which can influence the molecule's orientation within the binding pocket and contribute to improved potency and selectivity.

The combination of these features allows for a convergent and modular synthetic approach, making this scaffold an invaluable tool for drug discovery professionals.

Core Synthetic Methodologies & Protocols

Two primary synthetic transformations unlock the potential of the this compound scaffold: Suzuki-Miyaura coupling and amide bond formation.

Strategy 1: Suzuki-Miyaura Coupling for Hinge-Binder Installation

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron species with an aryl halide.[3] It is exceptionally well-suited for this scaffold due to its tolerance of a wide range of functional groups and its proven scalability.[1][2] This reaction is used to attach the core heterocyclic system that will interact with the kinase hinge.

This protocol describes the coupling of this compound with a generic (hetero)aryl boronic acid.

Materials:

  • This compound (1.0 eq)

  • (Hetero)aryl boronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture (e.g., 4:1)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the (hetero)aryl boronic acid (1.2 eq), and the base (K₂CO₃, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. This is critical as the Pd(0) species in the catalytic cycle is sensitive to oxygen.

  • Add the degassed solvent (DME or Dioxane/Water) to the flask.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq). The dppf ligand provides stability and efficiency to the catalytic system.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.

Suzuki_Workflow start Starting Materials: - this compound - Aryl Boronic Acid - Base (K2CO3) - Catalyst (Pd(dppf)Cl2) setup Reaction Setup: - Combine reagents in flask - Evacuate & backfill with N2/Ar start->setup 1. Combine reaction Coupling Reaction: - Add degassed solvent - Heat to 80-90 °C - Stir for 4-12h setup->reaction 2. Initiate workup Aqueous Workup: - Cool to RT - Acidify with HCl - Extract with Ethyl Acetate reaction->workup 3. Quench purify Purification: - Dry & concentrate organic layers - Column Chromatography or  Recrystallization workup->purify 4. Isolate product Final Product: Biaryl Nicotinic Acid Derivative purify->product 5. Purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Strategy 2: Amide Bond Formation for Side-Chain Elaboration

With the hinge-binding moiety installed, the carboxylic acid is typically coupled with an amine. This reaction is robust and allows for the introduction of a vast array of functionalities to optimize the compound's properties. The process generally involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

This protocol provides a reliable method for synthesizing amides from the products of the Suzuki coupling.

Stage 1: Formation of the Acyl Chloride

  • Materials:

    • Substituted nicotinic acid from Protocol 2.1.1 (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)

  • Procedure:

    • In a dry, inert-atmosphere flask, dissolve the nicotinic acid derivative in anhydrous DCM.

    • Add thionyl chloride (or oxalyl chloride with catalytic DMF) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux (40-50 °C) for 1-3 hours until gas evolution ceases.

    • Cool the mixture and remove the solvent and excess reagent under reduced pressure. The resulting acyl chloride is often used immediately in the next step without further purification.[6]

Stage 2: Coupling with Amine

  • Materials:

    • Crude acyl chloride from Stage 1 (1.0 eq)

    • Primary or secondary amine (1.1 - 1.5 eq)

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amine and the base (e.g., TEA) in anhydrous DCM and cool the solution to 0 °C in an ice bath. The base is essential to neutralize the HCl generated during the reaction.[6]

    • Dissolve the crude acyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirring amine solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude amide by flash column chromatography or recrystallization.

Amide_Workflow cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amide Coupling start_acid Substituted Nicotinic Acid activation React with SOCl2 or (COCl)2 in DCM start_acid->activation acyl_chloride Intermediate: Acyl Chloride activation->acyl_chloride coupling Add Acyl Chloride Solution Dropwise acyl_chloride->coupling Use Immediately amine_prep Amine + Base (TEA) in DCM at 0 °C amine_prep->coupling reaction Warm to RT, Stir for 1-4h coupling->reaction workup Wash, Dry, Concentrate reaction->workup purification Purification (Chromatography) workup->purification final_product Final Amide Product purification->final_product

Caption: Workflow for the two-stage amide bond formation protocol.

Application Note: Synthesis of a Vistusertib (AZD2014) Analogue Core

Vistusertib (AZD2014) is a potent, selective, and dual inhibitor of mTORC1 and mTORC2, which has been investigated in numerous clinical trials for various cancers.[7][8][9] While the exact industrial synthesis may vary, the core structure can be conceptually assembled using the strategies outlined above, demonstrating the scaffold's utility. We present a logical pathway to a key structural analogue.

Objective: To synthesize a core fragment analogous to Vistusertib by combining Suzuki coupling and amidation.

Synthetic Pathway Overview:

  • Suzuki Coupling: Couple this compound with 2,4-dichloro-7-methoxypyrido[2,3-d]pyrimidine boronic ester (a hypothetical but plausible intermediate).

  • Amidation: Couple the resulting carboxylic acid with (S)-3-methylmorpholine.

  • Final Coupling: A subsequent nucleophilic aromatic substitution (SNAr) would be required to add the second morpholine group, a common reaction in assembling such kinase inhibitors.[4]

AZD2014_Synthesis start_scaffold 5-Bromo-6-isopropoxy- nicotinic acid + Aryl Boronic Ester suzuki_step Suzuki Coupling (Protocol 2.1.1) start_scaffold->suzuki_step intermediate1 Biaryl Carboxylic Acid Intermediate suzuki_step->intermediate1 amide_step Amide Coupling (Protocol 2.2.1) with (S)-3-methylmorpholine intermediate1->amide_step intermediate2 Mono-morpholine Amide Intermediate amide_step->intermediate2 snar_step SNAr Reaction with (S)-3-methylmorpholine intermediate2->snar_step final_product {Vistusertib (AZD2014) Analogue Core} snar_step->final_product

Caption: Conceptual synthetic pathway to a Vistusertib (AZD2014) analogue.

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of each synthesized compound.

TechniquePurposeTypical Observations for a Final Product
¹H NMR Confirms proton environment and structural integrity.Aromatic signals in the 7-9 ppm range, characteristic signals for the isopropoxy group, morpholine protons, and amide N-H (if present).[10]
¹³C NMR Confirms the carbon skeleton of the molecule.Signals for carbonyl carbons (amide and acid), aromatic carbons, and aliphatic carbons corresponding to the proposed structure.[10]
Mass Spectrometry (MS) Determines the molecular weight of the compound.A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of the target compound.[11]
HPLC Assesses the purity of the final compound.A single major peak indicating >95% purity is typically required for biological testing.

Protocol for Biological Evaluation

Once synthesized and purified, the compounds must be tested for their ability to inhibit the target kinase.

Protocol 5.1: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This is a common non-radiometric method to determine kinase activity and calculate inhibitor potency (IC₅₀).[12]

Materials:

  • Recombinant human kinase (e.g., mTOR, DCLK1)

  • FAM-labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Test compounds dissolved in DMSO (serial dilutions)

  • 384-well plate

  • Microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound solution or DMSO (for positive and negative controls).

  • Add the recombinant kinase and the FAM-labeled peptide substrate. Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP. The ATP concentration is often set at or near its Kₘ value for the specific kinase.

  • Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at room temperature or 30 °C.

  • Stop the reaction by adding a stop solution (typically containing EDTA to chelate Mg²⁺).

  • Analyze the samples using a capillary electrophoresis instrument. The instrument measures the ratio of the phosphorylated product peptide to the unphosphorylated substrate peptide.[12]

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).[12]

Kinase_Assay_Workflow prep 1. Prepare Reagents: - Serial dilutions of inhibitor in DMSO - Kinase, Substrate, ATP, Buffer plate 2. Plate Assembly (384-well): - Add Buffer - Add Inhibitor/DMSO - Add Kinase + Substrate prep->plate incubate 3. Pre-incubation (15 min) plate->incubate initiate 4. Initiate Reaction: Add ATP incubate->initiate react 5. Kinase Reaction (60-90 min) initiate->react stop 6. Stop Reaction (add EDTA) react->stop analyze 7. Data Acquisition: Capillary Electrophoresis stop->analyze calculate 8. Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value analyze->calculate

Caption: Workflow for an in vitro kinase inhibition mobility shift assay.

Illustrative Structure-Activity Relationship (SAR) Data

The modular synthesis enabled by the scaffold allows for rapid generation of analogues to build SAR.

Compound IDR¹ Group (from Suzuki)R² Group (from Amide)Kinase IC₅₀ (nM)
INH-001PhenylMorpholine250
INH-002PyrimidinylMorpholine55
INH-003PyridinylMorpholine80
INH-004PyrimidinylN-Methylpiperazine45
INH-005Pyrimidinyl(S)-3-Methylmorpholine8.5

This hypothetical data illustrates that a pyrimidinyl group at R¹ (a common hinge-binder) is preferred over phenyl or pyridinyl. It also shows that modifying the amine at R² (e.g., adding a methyl group to the morpholine) can significantly enhance potency.

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile platform for the discovery and development of novel kinase inhibitors. The orthogonal reactivity of its bromine and carboxylic acid functionalities permits a modular and efficient approach to library synthesis and SAR exploration. The protocols and strategies detailed herein provide a comprehensive guide for researchers to leverage this scaffold effectively.

Future applications could extend beyond traditional kinase inhibitors. For instance, the scaffold could be adapted for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the solvent-exposed amide position provides a convenient attachment point for a linker connected to an E3 ligase ligand.[13] As the demand for highly selective and potent targeted therapies continues to grow, scaffolds like this compound will remain central to the innovation pipeline in drug discovery.

References

  • GMB-805 in Synthesis of asciminib-based PROTACs. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

  • Shen, G., Liu, M., Lu, J., & Meng, T. (2019). Practical synthesis of Vistusertib (AZD2014), an ATP competitive mTOR inhibitor. Tetrahedron Letters, 60(47), 151333. Retrieved from [Link]

  • Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases - Helda - University of Helsinki. (n.d.). Retrieved from [Link]

  • Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole - CORE. (n.d.). Retrieved from [Link]

  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H - DOI. (n.d.). Retrieved from [Link]

  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine - Semantic Scholar. (2023, October 16). Retrieved from [Link]

  • Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Structure, biochemical, and cellular activity of AZD2014. A, chemical... - ResearchGate. (n.d.). Retrieved from [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23). Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][7][14]diazepin-6-one scaffold - PMC. (n.d.). Retrieved from [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling - MDPI. (2022, May 31). Retrieved from [Link]

  • Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Pike, K. G., Malagu, K., Hummersone, M. G., et al. (2013). Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014. Bioorganic & medicinal chemistry letters, 23(5), 1212–1216. Retrieved from [Link]

  • Che, A. (2023, April 9). The Most Used Reactions in the Final Steps of Drug Synthesis. Medium. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • The mTORC1/mTORC2 inhibitor AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells - PMC. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Troubleshooting Guide for 5-Bromo-6-isopropoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-6-isopropoxynicotinic acid (CAS: 1311275-95-2)[1]. As a highly functionalized pyridine building block, this compound presents unique purification challenges due to the competing electronic effects of its substituents: a weakly basic pyridine nitrogen, an acidic carboxyl group, a heavy lipophilic bromine atom, and an acid-sensitive isopropoxy ether linkage.

This guide is engineered for researchers and drug development professionals. It moves beyond standard operating procedures to explain the causality behind each purification step, ensuring you can adapt these principles to your specific synthetic route.

Physicochemical Profiling & Impurity Matrix

Before initiating any purification workflow, it is critical to understand the quantitative physicochemical parameters of the target molecule and its common synthetic impurities.

Table 1: Physicochemical Profile & Common Impurities

Compound / ImpurityStructural CharacteristicRelative Polarity (TLC)Primary Removal Strategy
This compound Amphoteric, pKa ~3.5 - 4.5ModerateTarget Product
5-Bromo-6-chloronicotinic acid Precursor[2]; Highly crystallineModerate-HighRecrystallization (EtOAc/Heptane)
Alkyl 5-bromo-6-isopropoxynicotinate Unhydrolyzed ester intermediateLow (Non-polar)Acid-Base Extraction (Organic wash)
5-Bromo-6-hydroxynicotinic acid Ether cleavage degradant; H-bond donorHigh (Polar)pH-controlled precipitation
6-Isopropoxynicotinic acid Under-brominated precursorModerateReverse-Phase Chromatography

Troubleshooting FAQs: Experimental Challenges

Q1: I synthesized this compound via the saponification of its corresponding methyl/isopropyl ester. My final product contains unreacted ester. What is the most scalable way to remove it? A: The most efficient method is an Acid-Base Extraction . The saponification of alkoxynicotinic esters is typically driven by bases like Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in aqueous/organic mixtures (e.g., Dioxane/Water or THF/Water). Because the ester lacks an ionizable proton, it remains neutral. By dissolving your crude mixture in an aqueous base (pH 8.0–8.5) and washing it extensively with an organic solvent like Ethyl Acetate (EtOAc), the neutral ester partitions into the organic layer while your target acid remains in the aqueous layer as a highly soluble sodium/lithium carboxylate salt.

Q2: During the final acidification step to precipitate the product, I noticed the formation of a highly polar impurity on my TLC/HPLC. What is it, and how do I prevent it? A: You are likely observing 5-bromo-6-hydroxynicotinic acid . The isopropoxy group at the 6-position is an ether linkage. While stable under basic conditions, it is highly susceptible to acid-catalyzed ether cleavage, especially if you use strong mineral acids (like concentrated HCl or HBr) at elevated temperatures. The acid protonates the ether oxygen, turning the isopropoxy group into a good leaving group, which is then cleaved to form the pyridone/hydroxypyridine degradant. Prevention: Always perform the acidification step at low temperatures (0–5 °C) using dilute acid (e.g., 1M HCl or 10% Citric Acid), and do not drop the pH below 3.0.

Q3: My crude material contains unreacted 5-bromo-6-chloronicotinic acid from the alkoxylation step. Acid-base extraction isn't separating them. Why? A: 5-Bromo-6-chloronicotinic acid is a common synthetic precursor[2] used to generate alkoxypyridines via nucleophilic aromatic substitution (SNAr). Because both the target molecule and the precursor possess a carboxylic acid group with similar pKa values, they will co-precipitate during acid-base extraction. To separate them, you must exploit differential solubility. The isopropoxy group makes the target molecule significantly more lipophilic than the chloro-precursor. Use a Solvent-Antisolvent Recrystallization (Protocol B) using a moderately non-polar solvent system.

Validated Purification Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the purification at every stage.

Protocol A: pH-Gradient Precipitation (Isoelectric Focusing)

Objective: Removal of neutral organic impurities (esters, unreacted alkyl halides) and inorganic salts.

  • Dissolution: Suspend the crude this compound in a 5% aqueous Sodium Bicarbonate (

    
    ) solution. Stir at room temperature until gas evolution ceases.
    
    • Causality:

      
       is a mild base that deprotonates the carboxylic acid without risking hydroxide-induced nucleophilic attack on the pyridine ring.
      
  • IPC - pH Check: Verify the aqueous solution is between pH 8.0 and 8.5 using a calibrated pH meter.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 x 1/3 volume of the aqueous phase).

  • IPC - TLC Verification: Spot the organic layer on a TLC plate. You should observe the high Rf (non-polar) impurities. Discard the organic layer.

  • Cooling: Transfer the aqueous layer to a round-bottom flask equipped with a magnetic stirrer and cool to 0–5 °C in an ice-water bath.

  • Controlled Acidification: Slowly add 1M HCl dropwise while maintaining vigorous stirring. Monitor the pH continuously. Stop the addition when the pH reaches exactly 3.5.

    • Causality: pH 3.5 is the approximate isoelectric point of this nicotinic acid derivative. At this pH, the molecule is fully protonated and electrically neutral, minimizing its aqueous solubility and forcing crystallization.

  • Isolation: Stir the resulting thick white/off-white slurry for 1 hour at 0 °C to ensure complete crystal maturation. Filter under vacuum, wash the filter cake with ice-cold water (to remove NaCl), and dry under high vacuum at 40 °C for 12 hours.

Protocol B: Solvent-Antisolvent Recrystallization

Objective: Removal of structurally similar acidic impurities (e.g., 5-bromo-6-chloronicotinic acid).

  • Solvation: Place the semi-pure product in a clean, dry flask. Add a minimal amount of hot Ethyl Acetate (EtOAc) (approx. 60 °C) until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble particulates remain, perform a hot gravity filtration.

  • Antisolvent Addition: Remove the solution from the heat source. While stirring gently, slowly add Heptane (the antisolvent) dropwise until the solution becomes faintly turbid (the cloud point).

    • Causality: The isopropoxy group grants the target molecule higher solubility in heptane compared to the highly polar 5-bromo-6-chloronicotinic acid precursor.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a refrigerator (4 °C) overnight.

  • Isolation: Collect the highly pure crystals via vacuum filtration. Wash with a cold 1:1 mixture of EtOAc/Heptane.

Mechanistic & Workflow Visualizations

To further clarify the physical chemistry and procedural logic described above, refer to the following workflow and mechanistic diagrams.

AcidBaseExtraction N1 Crude this compound (Contains neutral esters & precursors) N2 Dissolve in aq. NaHCO3 (pH 8.0 - 8.5) N1->N2 N3 Liquid-Liquid Extraction Wash with EtOAc N2->N3 N4 Organic Phase (Discard: Neutral Impurities) N3->N4 Top Layer N5 Aqueous Phase (Contains Sodium Carboxylate) N3->N5 Bottom Layer N6 Controlled Acidification (Dil. HCl to pH 3.5 at 0-5°C) N5->N6 N7 Precipitation of Free Acid N6->N7 N8 Vacuum Filtration & Drying N7->N8

Figure 1: Acid-Base Extraction Workflow for Amphoteric Pyridines.

EtherCleavage N1 This compound N2 Strong Acid / Heat (e.g., Conc. HCl, >60°C) N1->N2 N3 Protonated Ether Intermediate N2->N3 N4 5-Bromo-6-hydroxynicotinic acid (Polar Degradant) N3->N4 SN1/SN2 Cleavage N5 Isopropyl Halide (Volatile Byproduct) N3->N5 Leaving Group

Figure 2: Acid-Catalyzed Degradation Pathway of the Isopropoxy Ether Linkage.

References

Sources

Technical Support Guide: Recrystallization of 5-Bromo-6-isopropoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-5B6I-NIC Compound: 5-Bromo-6-isopropoxynicotinic acid (CAS: 954241-78-4) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Profile

This guide addresses the purification of This compound , a critical intermediate often used in the synthesis of glucokinase activators and kinase inhibitors.

The molecule possesses an amphiphilic nature:

  • Polar Head: The carboxylic acid (C-3) and pyridine nitrogen provide hydrogen bonding capability and pH-dependent solubility.

  • Lipophilic Body: The bromine (C-5) and isopropoxy group (C-6) significantly increase lipophilicity compared to unsubstituted nicotinic acid.

Critical Warning: While the isopropoxy ether is relatively stable, avoid prolonged boiling in highly acidic aqueous media (


) to prevent ether cleavage, which would yield the impurity 5-bromo-6-hydroxynicotinic acid.

Solvent Selection Logic (The "Why")

Recrystallization success depends on exploiting the differential solubility between the product and its impurities (typically the 6-chloro precursor or the 6-hydroxy hydrolysis byproduct).

Primary Solvent System: Aqueous Alcohols (EtOH/H₂O or IPA/H₂O)
  • Mechanism: The pyridine carboxylic acid moiety forms strong hydrogen bonds. At high temperatures, the alcohol disrupts intermolecular acid dimers, solubilizing the compound. Adding water (anti-solvent) increases the dielectric constant, forcing the hydrophobic bromine/isopropoxy regions to aggregate and crystallize.

  • Best For: Removing polar impurities (inorganic salts, 6-hydroxy derivatives).

Secondary Solvent System: Ethyl Acetate / Heptane
  • Mechanism: Ethyl acetate effectively solvates the lipophilic isopropoxy/bromo sector. Heptane acts as a non-polar anti-solvent.

  • Best For: Removing non-polar starting materials or when the compound "oils out" in aqueous systems.

Solubility Screening Data (Reference Values)

Based on structural analogs (e.g., 5-bromonicotinic acid, 6-alkoxynicotinic derivatives) [1, 2].

SolventSolubility (Hot)Solubility (Cold)Suitability
Ethanol (95%) HighModerateExcellent (Single solvent)
Isopropanol (IPA) HighLowGood (Risk of yield loss if too soluble)
Water LowInsolubleAnti-solvent only
Ethyl Acetate HighModerateGood (Use with Heptane)
Dichloromethane ModerateLowPoor (Evaporation issues, toxicity)
Toluene ModerateLowSpecialist (Good for highly lipophilic impurities)

Validated Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Recommended for general purity enhancement (>95% starting purity).

  • Dissolution: Suspend 10 g of crude this compound in Ethanol (50 mL) .

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solids remain, add Ethanol in 5 mL increments until clear.

  • Filtration (Hot): If insoluble particles (dust/salts) are visible, filter rapidly through a pre-heated Celite pad.

  • Crystallization: Remove from heat. While still hot (

    
    ), slowly add warm Water (approx. 10-15 mL)  dropwise until a faint turbidity persists.
    
    • Correction: Add 1-2 mL of Ethanol to clear the solution again.

  • Cooling: Allow the flask to cool to room temperature undisturbed (2 hours), then transfer to an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the white crystalline solid. Wash with cold 20% aqueous Ethanol .

  • Drying: Vacuum dry at

    
     for 12 hours.
    
Protocol B: Non-Aqueous Recrystallization (EtOAc/Heptane)

Recommended if the compound "oils out" in water or if hydrolysis is a concern.

  • Dissolution: Dissolve crude material in minimum boiling Ethyl Acetate .

  • Precipitation: Remove from heat. Slowly add Heptane (ratio approx 1:2 relative to EtOAc) until cloudiness appears.

  • Seeding: Add a seed crystal if available.

  • Cooling: Cool gradually to room temperature, then refrigerate.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob instead of crystals). How do I fix this?

Diagnosis: This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, often due to high water content or impurities acting as plasticizers. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (the good solvent, e.g., Ethanol) to lower the saturation slightly.

  • Seed the solution at a higher temperature (just below the cloud point).

  • Switch Solvents: If using EtOH/Water, switch to EtOAc/Heptane.

Q2: My yield is low (<60%). Where is my product?

Diagnosis: The compound is likely too soluble in the mother liquor or the pH is too high. Corrective Action:

  • Check pH: Pyridine carboxylic acids can form salts. Ensure the pH is adjusted to the isoelectric point (approx pH 3-4) using dilute HCl or Acetic Acid before filtration [3].

  • Concentrate: Evaporate 50% of the mother liquor and repeat the cooling process to recover a "second crop."

Q3: I still see the 6-chloro impurity by HPLC.

Diagnosis: 5-bromo-6-chloronicotinic acid has very similar solubility properties. Corrective Action: Recrystallization may not be sufficient.[1] Perform a slurry wash :

  • Suspend the solid in cold Isopropanol .

  • Stir briskly for 30 minutes.

  • Filter.[2] The more soluble chloro-impurity often remains in the filtrate.

Decision Logic (Workflow Diagram)

The following diagram illustrates the decision process for selecting the correct purification route based on crude characteristics.

RecrystallizationLogic Start Crude 5-Bromo-6- isopropoxynicotinic acid CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity IsHighPurity Purity > 90%? CheckPurity->IsHighPurity StdProtocol Protocol A: Ethanol/Water IsHighPurity->StdProtocol Yes LowPurityCheck Impurity Type? IsHighPurity->LowPurityCheck No OilingOut Issue: Oiling Out? StdProtocol->OilingOut AddSolvent Action: Add more EtOH & Seed at High Temp OilingOut->AddSolvent Yes Success Success OilingOut->Success No AddSolvent->StdProtocol PolarImp Polar Impurities (Salts/Hydroxy) LowPurityCheck->PolarImp High Polarity NonPolarImp Non-Polar (Starting Material) LowPurityCheck->NonPolarImp Lipophilic AcidBase Acid/Base Extraction (Pre-Recrystallization) LowPurityCheck->AcidBase Very Low Purity (<80%) PolarImp->StdProtocol Use Aqueous System EtOAcProtocol Protocol B: EtOAc / Heptane NonPolarImp->EtOAcProtocol Use Organic System EtOAcProtocol->Success AcidBase->StdProtocol

Caption: Decision matrix for solvent selection based on impurity profile and physical behavior during crystallization.

References

  • PrepChem. (n.d.). Synthesis of 6-Bromonicotinic Acid. Retrieved from [Link]

  • Google Patents. (1995). Process for purification of carboxylic acids (US5387713A).
  • National Institutes of Health (NIH). (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Retrieved from [Link]

Sources

Advanced Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-6-isopropoxynicotinic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 5-Bromo-6-isopropoxynicotinic acid[1].

The primary challenge with this substrate is profound ortho-steric hindrance . The bulky 6-isopropoxy group creates a physical shield around the C5-bromide, severely inhibiting the transmetalation step during palladium-catalyzed reactions (such as the Suzuki-Miyaura coupling). This guide provides field-proven, self-validating methodologies to overcome this barrier.

Part 1: Mechanistic FAQ & Root Cause Analysis

Q1: Why does my Suzuki-Miyaura coupling stall at <10% conversion with this specific substrate? A1: The failure is driven by a severe steric clash during the catalytic cycle. While the electron-deficient pyridine ring actually facilitates the initial oxidative addition of Pd(0) into the C5-Br bond, the bulky ortho-isopropoxy group physically blocks the subsequent transmetalation step[2]. The incoming boronic acid cannot easily access the crowded Pd(II) center. When transmetalation is rate-limiting, the long-lived Pd(II) intermediate is highly susceptible to competitive protodehalogenation (hydrodebromination) or catalyst degradation.

Q2: Should I protect the free carboxylic acid at the C3 position before attempting the coupling? A2: Yes. While Suzuki couplings can technically be performed on free carboxylic acids using excess base (to form the carboxylate salt)[2], the free acid can act as a competitive bidentate ligand, sequestering and poisoning the active palladium catalyst. Causality: Esterifying the acid (e.g., to a methyl or tert-butyl ester) eliminates this variable. If the esterified substrate couples successfully but the free acid fails, carboxylate-driven catalyst poisoning was your root cause.

Q3: Which ligands are scientifically proven to overcome the ortho-isopropoxy steric clash? A3: Standard ligands like PPh3 or dppf will fail. You must use sterically demanding, electron-rich monophosphine ligands:

  • Buchwald Ligands (e.g., SPhos, RuPhos): These dialkylbiaryl phosphines are highly effective. The lower aromatic ring provides a secondary stabilizing interaction with the Pd center, while the bulky cyclohexyl groups accelerate reductive elimination by crowding the metal center[3].

  • Conformationally Flexible Ligands (TNpP): Trineopentylphosphine (TNpP) has been shown to dynamically adapt its conformation to accommodate extremely hindered substrates[4].

  • AntPhos: For extreme steric demand (such as coupling this substrate with secondary alkylboronic acids), AntPhos provides unique structural flexibility that overcomes

    
    -hydride elimination and steric repulsion[5].
    

Part 2: Self-Validating Experimental Protocol

This protocol incorporates a built-in validation system: running a parallel control reaction with 5-bromonicotinic acid (which lacks the 6-isopropoxy group) to definitively isolate steric hindrance from general reagent failure.

Objective: Suzuki-Miyaura coupling of Methyl 5-bromo-6-isopropoxynicotinate with an arylboronic acid.

Materials:

  • Substrate: Methyl 5-bromo-6-isopropoxynicotinate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Precatalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K3PO4 (anhydrous, 2.0 equiv)

  • Solvent: Toluene / H2O (10:1 ratio)

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk flask, combine the substrate, arylboronic acid, and K3PO4. Add the Toluene/H2O solvent mixture. Bubble argon through the solution for 15 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like SPhos) to inactive phosphine oxides, immediately killing the catalytic cycle.

  • Catalyst Activation: In a separate vial inside a glovebox, pre-mix Pd(OAc)2 and SPhos in 1 mL of degassed toluene. Stir for 10 minutes until the solution turns pale yellow (indicating the formation of the active monomeric Pd-ligand complex).

  • Reaction Initiation: Transfer the active catalyst solution to the main reaction flask. Heat the mixture to 100 °C under vigorous stirring (800+ rpm).

    • Causality: High stirring rates are mandatory to overcome mass transfer limitations in the biphasic Toluene/H2O system, ensuring the base can continuously activate the boronic acid[2].

  • Self-Validating Monitoring (TLC/HPLC): Sample the organic layer at 2 hours and 6 hours.

    • Validation Check: If your parallel control reaction (5-bromonicotinic acid) is complete at 2 hours, but the target reaction is <10%, your reagents are active, but the steric barrier is too high for SPhos. Immediately switch to AntPhos[5] or TNpP[4].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, and purify via silica gel chromatography.

Part 3: Quantitative Troubleshooting Matrix

Summarized below are the most common failure modes when coupling sterically hindered ortho-alkoxy aryl bromides, alongside quantitative metrics and corrective actions.

Symptom / ObservationQuantitative MetricRoot Cause AnalysisCorrective Action
Incomplete Conversion < 20% product after 12hFailure at transmetalation step due to ortho-O-iPr steric clash.Switch ligand from dppf to SPhos, RuPhos, or AntPhos. Increase temperature to 100°C.
High Protodehalogenation > 15% debrominated byproductSlow transmetalation allows competitive reduction of the Pd(II) intermediate.Use strictly anhydrous conditions (replace K3PO4/H2O with anhydrous Cs2CO3 in 1,4-dioxane).
Catalyst Blackening Pd black precipitates < 1hLigand oxidation or free C3-carboxylic acid poisoning the metal.Ensure strict argon degassing. Esterify the C3-COOH group prior to the reaction.
Boronic Acid Homocoupling > 20% biaryl byproductOxygen ingress promoting oxidative homocoupling of the boronic acid.Rigorously degas solvents (freeze-pump-thaw). Add boronic acid slowly via syringe pump.

Part 4: Logical Workflow Visualization

The following diagram maps the logical decision tree for troubleshooting and optimizing the coupling of this specific hindered substrate.

G Start Substrate: this compound Protect Step 1: Esterification (Mask C3-COOH to prevent Pd poisoning) Start->Protect CatSelect Step 2: Catalyst/Ligand Selection Protect->CatSelect LigandChoice Coupling Partner? CatSelect->LigandChoice Standard Arylboronic Acid (Use SPhos or RuPhos) LigandChoice->Standard Aryl-Aryl Extreme Alkylboronic Acid (Use AntPhos or TNpP) LigandChoice->Extreme Aryl-Alkyl Reaction Step 3: Suzuki-Miyaura Coupling (Pd(OAc)2, Base, 100°C) Standard->Reaction Extreme->Reaction Monitor Step 4: HPLC Validation (Check for Protodehalogenation) Reaction->Monitor

Workflow for troubleshooting cross-coupling of sterically hindered nicotinic acids.

References

1.[3] Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls Source: ACS Publications (Organic Letters) URL: 3 2.[4] Title: Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL: 4 3.[5] Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry (Organic Chemistry Frontiers) URL: 5 4.[1] Title: 5-Bromo-6-isopropoxynicotinonitrile Source: BLD Pharm (Chemical Catalog) URL: 1 5.[2] Title: Suzuki Coupling Source: Organic Chemistry Portal URL: 2

Sources

Technical Support Center: Decarboxylation of Pyridine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals grappling with one of the more resilient transformations in heterocyclic chemistry: the decarboxylation of pyridine-3-carboxylic acids (nicotinic acids). Unlike their 2- and 4-isomers, 3-carboxy pyridines lack a direct electronic stabilization pathway for the reaction intermediate, making them notoriously resistant to losing CO₂. This resource provides in-depth, field-tested insights and systematic troubleshooting protocols to help you navigate this challenge successfully.

Part 1: Foundational Principles & Mechanism

Before troubleshooting, it is critical to understand the underlying chemical principles that govern this reaction. The difficulty in decarboxylating pyridine-3-carboxylic acid stems from the instability of the reaction intermediate.

Why is the 3-Position so Different?

The decarboxylation of pyridinecarboxylic acids typically proceeds through a zwitterionic or carbanionic intermediate.[1] The position of the nitrogen atom relative to the carboxylic acid group is the single most important factor determining the reaction rate.

  • 2- (Picolinic) and 4- (Isonicotinic) Isomers: The nitrogen atom can effectively stabilize the negative charge that develops on the ring after CO₂ departs. This stabilization occurs through a combination of inductive electron withdrawal and resonance, significantly lowering the activation energy for the reaction.[1][2]

  • 3- (Nicotinic) Isomer: The nitrogen atom is in the meta position relative to the carboxyl group. It cannot directly stabilize the resulting carbanion through resonance. This leaves a high-energy, unstable intermediate, which translates to a requirement for harsh reaction conditions—typically very high temperatures or the use of a catalyst—to drive the reaction forward.[1][3]

The following diagram illustrates the relative stability of the intermediates formed during decarboxylation.

G cluster_0 Relative Intermediate Stability & Ease of Decarboxylation P2 2-Picolinic Acid Intermediate High_Stability High Stability (Lower Activation Energy) P2->High_Stability Stabilized by N P4 4-Isonicotinic Acid Intermediate P4->High_Stability Stabilized by N P3 3-Nicotinic Acid Intermediate Low_Stability Low Stability (Higher Activation Energy) P3->Low_Stability No direct N stabilization

Caption: Relative stability of decarboxylation intermediates.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the decarboxylation of nicotinic acid and its derivatives.

Q1: My thermal decarboxylation of nicotinic acid isn't working. What is the most common reason for failure? A1: The most frequent cause of failure is insufficient temperature. The C-C bond in pyridine-3-carboxylic acid is exceptionally stable. Thermal, uncatalyzed decarboxylation often requires temperatures well above 200 °C.[3] Many standard laboratory solvents do not reach this temperature. You must use a high-boiling solvent or neat (solvent-free) conditions at a temperature where the starting material is molten.

Q2: What is a good starting point for reaction conditions? A2: For a selective decarboxylation of a pyridine-2,3-dicarboxylic acid to yield a nicotinic acid derivative, heating in a high-boiling solvent like anisole (b.p. 154 °C) or diphenyl ether (b.p. 259 °C) is a common strategy.[4] For the more challenging decarboxylation of a standalone 3-carboxy pyridine, a catalyst is often recommended. Heating with copper chromite is a classic and effective method.[5] A non-catalytic approach using high-temperature liquid water (150-250 °C) in a sealed reactor has also been reported as a green alternative.[6][7]

Q3: Can I use a catalyst to make the reaction conditions milder? A3: Yes, this is the preferred industrial approach. While various metal catalysts have been explored, copper-based catalysts are historically the most effective for this specific transformation.[5][8] Copper chromite, in particular, can significantly lower the required temperature and improve reaction times.[5][9] However, it's important to note that even with a catalyst, temperatures are often still in the 150-220 °C range.

Q4: My starting material has other sensitive functional groups. Will they survive the reaction? A4: It is highly unlikely that sensitive functional groups (e.g., esters, nitro groups, some halides) will survive typical nicotinic acid decarboxylation conditions. The high heat can cause decomposition or side reactions. If your molecule is sensitive, you must explore alternative synthetic routes where the decarboxylation is either unnecessary or can be performed under milder, specialized conditions (e.g., using enzymatic methods or photoredox catalysis, though these are not yet standard for this specific substrate).[10][11]

Part 3: Systematic Troubleshooting Guide

This guide provides a logical, step-by-step approach to diagnosing and solving specific experimental problems.

Problem 1: Reaction is stalled or shows very low conversion.

Initial Diagnosis: The activation energy barrier is not being overcome. This is either due to insufficient thermal energy or inefficient catalysis.

G start Problem: Low/No Conversion q_temp q_temp start->q_temp s_temp Solution: Increase temperature. Use a higher boiling solvent (e.g., Diphenyl Ether) or switch to a sealed reactor. q_temp->s_temp No q_cat Are you using a catalyst? q_temp->q_cat Yes end Re-evaluate Reaction s_temp->end s_cat Solution: Introduce a catalyst. Consider Copper Chromite or basic K₂CO₃ in Toluene. q_cat->s_cat No q_sub Is the starting material subliming out of the reaction? q_cat->q_sub Yes s_cat->end s_sub Solution: Use a high-pressure sealed vessel or an efficient high-temperature reflux condenser. q_sub->s_sub Yes q_sub->end No s_sub->end

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • Verify Temperature: Measure the internal temperature of the reaction mixture, not the heating mantle setting. High-boiling solvents can be deceptive. Ensure you are reaching the target temperature for a sustained period.

  • Solvent Choice: If your solvent's boiling point is the limiting factor, switch to a more suitable one. See the table below for options.

  • Catalyst Introduction: If running a thermal reaction, the simplest intervention is to add a catalyst. A study on 2-pyridone-3-carboxylic acids demonstrated successful decarboxylation using potassium carbonate in toluene.[8] For nicotinic acid itself, copper chromite is more traditional.[5]

  • Prevent Sublimation: Nicotinic acid and its derivatives can sublime at high temperatures. If you notice solid material collecting in the condenser or upper parts of the flask, you are losing your starting material. A sealed pressure vessel is the most effective solution.[6][7]

Problem 2: Significant charring, decomposition, or multiple side products are observed.

Initial Diagnosis: The reaction conditions are too harsh, or the reaction has been left for too long, causing degradation of the starting material or product.

Detailed Solutions:

  • Optimize Temperature and Time: Your goal is to find the "sweet spot"—the minimum temperature required for a reasonable reaction rate. Run a time-course experiment, taking small aliquots every hour to analyze by TLC or LCMS. Once you determine the optimal time for completion, do not heat the reaction longer than necessary.

  • Controlled Heating: For reactions that can be strongly exothermic (like the decarboxylation of a dicarboxylic acid precursor), rapid heating can cause temperature overshoots and lead to decomposition.[4] Use a programmable hot plate or an oil bath with a PID controller for slow, linear heating. The report on synthesizing 5-trifluoromethyl-3-pyridinecarboxylic acid specifically notes that the temperature was raised "very slowly" to control the emission of CO₂.[4]

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may occur at high temperatures, which can contribute to the formation of colored impurities and tar.

Table 1: Comparison of Selected Decarboxylation Protocols
MethodSubstrateCatalyst/SolventTemperature (°C)Time (min)Yield (%)Reference
Thermal5-Trifluoromethyl-2,3-pyridinedicarboxylic acidAnisole95 to 153 (reflux)Several hours59[4]
Thermal (Water)Pyridinedicarboxylic acidDeionized Water1705078.3[6]
Thermal (Water)Pyridinedicarboxylic acidDeionized Water2401076.7[7]
Catalytic2-Pyridone-3-carboxylic acid derivativesK₂CO₃ / TolueneReflux2-6 hours60-85[8]
CatalyticNicotinic AcidCopper Chromite~200 (neat)N/AN/A[5]

Part 4: Experimental Protocol Example

This section provides a generalized, self-validating protocol for the selective decarboxylation of a pyridine-dicarboxylic acid, a common route to substituted nicotinic acids.

Protocol: Selective Decarboxylation of 5-substituted-Pyridine-2,3-dicarboxylic Acid

This protocol is adapted from the synthesis of 5-trifluoromethyl-3-pyridinecarboxylic acid.[4]

Objective: To selectively remove the carboxylic acid group at the 2-position, which is more labile, while retaining the desired 3-carboxy group.

Materials:

  • 5-substituted-pyridine-2,3-dicarboxylic acid (1.0 eq)

  • Anisole (or Diphenyl Ether for higher temperatures)

  • Three-neck round-bottom flask

  • High-temperature thermometer or thermocouple

  • Efficient reflux condenser

  • Heating mantle with stirrer

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Equip the flask with a magnetic stir bar, reflux condenser, thermometer, and an inert gas inlet.

  • Charging the Reactor: Add the 5-substituted-pyridine-2,3-dicarboxylic acid (e.g., 10.0 g) to the flask. Add a sufficient volume of anisole to create a stirrable suspension (e.g., 150 mL).

  • Inerting: Purge the system with nitrogen for 10-15 minutes.

  • Controlled Heating: Begin stirring and slowly heat the mixture. A key control point is the onset of gas evolution (CO₂).

    • Self-Validation: You should observe gentle bubbling beginning around 95-120 °C as the more reactive 2-carboxy group is removed. If gas evolution is too vigorous, reduce the heating rate immediately. This confirms the selective reaction is proceeding.

  • Reflux: Once the initial gas evolution subsides, continue to slowly raise the temperature until the solvent begins to reflux (Anisole: ~153 °C).

  • Monitoring: Maintain the reflux and monitor the reaction's completion by TLC or by the cessation of gas evolution. The reaction may take several hours.

    • Self-Validation: A TLC analysis should show the disappearance of the starting material spot and the appearance of a new, single major product spot.

  • Workup: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The desired 3-pyridinecarboxylic acid product, being less soluble, will often precipitate from the cooled anisole.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., hexane or cold anisole) to remove residual solvent. A second crop of product can often be obtained by concentrating the mother liquor.

  • Purification: The crude product can be further purified by recrystallization if necessary.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]

  • Taylor, E. C., & Strojny, E. J. (1960). Decarboxylation of 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Journal of the American Chemical Society. Available from a university library or document service.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • Wang, Z., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(23), 4253-4258. [Link]

  • Google Patents. (2009).
  • Hughes, D. L. (1962). The Decarboxylation of 2-Substituted 3-Pyridinecarboxylic Acids. Journal of Organic Chemistry. Available from a university library or document service.
  • Mondal, A., et al. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions. [Link]

  • Patsnap Eureka. (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. [Link]

  • Murray, J. S., & Politzer, P. (1991). A computational analysis of the electrostatic potentials and relative bond strengths of some pyridinecarboxylic acids. Journal of Molecular Structure: THEOCHEM, 235, 237-246.
  • Jackisch, M. (2024). Making a Powerful Decarboxylation Catalyst. YouTube. [Link]

  • O'Leary, M. H., & Richards, D. T. (1976). A chemical degradation scheme is reported, which permits the measurement of the radioactivity of each carbon atom of nicotinic acid. PubMed. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Bromo-6-isopropoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis and optimization of reaction conditions for 5-bromo-6-isopropoxynicotinic acid and its derivatives. As a key intermediate in the development of various pharmaceutical compounds, achieving high yield and purity is paramount. This document addresses common challenges and offers practical, evidence-based solutions in a question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Q1: I am experiencing low yields in the synthesis of this compound. What are the likely causes and how can I improve the outcome?

Low yields can often be attributed to several factors, primarily related to the key synthetic steps: the bromination of 6-hydroxynicotinic acid and the subsequent etherification.

Troubleshooting Steps:

  • Bromination Step:

    • Suboptimal Temperature: The bromination of 6-hydroxynicotinic acid is temperature-sensitive. A study on the synthesis of 5-bromo-6-hydroxynicotinic acid demonstrated a high yield (97%) when the reaction was stirred at room temperature for 24 hours after the initial addition of bromine under ice bath cooling.[1] Excessively high temperatures can lead to the formation of byproducts.[2]

    • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A 24-hour reaction time at room temperature has been shown to be effective.[1]

  • Etherification Step (Williamson Ether Synthesis):

    • Base Selection and Strength: A strong base is required to deprotonate the hydroxyl group of 5-bromo-6-hydroxynicotinic acid. The choice of base can significantly impact the yield.

    • Reaction Temperature: The etherification reaction often requires heating. A synthesis of a similar compound, 5-bromo-6-(cyclopropylmethoxy)nicotinic acid, utilized microwave irradiation at 100°C in dimethyl sulfoxide (DMSO) with potassium hydroxide.[3] For conventional heating, a temperature range of 80-120°C is a reasonable starting point, but this should be optimized for your specific substrate.[] Increasing the temperature generally increases the reaction rate, but can also lead to decomposition of reactants or products if too high.[][5]

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO is typically used for this type of reaction as they can dissolve the reactants and are stable at higher temperatures.

Experimental Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic Acid

This protocol is adapted from a literature procedure.[1]

  • Suspend 6-hydroxynicotinic acid (e.g., 8 g, 57.6 mmol) in water (30 mL).

  • Cool the suspension in an ice bath.

  • Slowly add bromine (e.g., 4.2 mL, 81.4 mmol).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by filtration.

  • Wash the product with water and dry it in a vacuum oven at 40°C for 24 hours.

Workflow for Optimizing Etherification Temperature

Synthesis_Pathway Start 6-Hydroxynicotinic Acid Bromination Bromination (e.g., Br2, H2O) Start->Bromination Step 1 Intermediate1 5-Bromo-6-hydroxynicotinic Acid Bromination->Intermediate1 Yields Etherification Etherification (e.g., Isopropyl halide, Base) Intermediate1->Etherification Step 2 Target This compound Etherification->Target Yields Derivatization Further Derivatization (e.g., Suzuki Coupling) Target->Derivatization Step 3 Final_Product Final Product Derivatization->Final_Product Yields

Caption: Synthetic pathway to this compound and its derivatives.

References

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

  • PureSynth. (n.d.). 6-Chloronicotinic Acid 98.0%. Retrieved from [Link]

  • Di Micco, S., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • Powers, D. C., et al. (2016). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. PMC. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Sciencemadness.org. (2025). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. Retrieved from [Link]

  • Semantic Scholar. (2023). Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase. Retrieved from [Link]

  • ResearchGate. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-o-toluic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Synthesis of Distillate-Range Ethers and Olefins from Ethanol through Guerbet Coupling and Etherification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-VALINE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Enthalpies of Combustion and Formation of Nicotinic Acid and Creatinine. Retrieved from [Link]

  • University of Dundee. (2018). Iterative design and optimization of initially inactive Proteolysis Targeting Chimeras (PROTACs) identify V. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

  • S3waas. (2025). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • ResearchGate. (2013). How is heat produced during anhyride based esterification reactions is controlled?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]

  • MDPI. (2017). Impact of Thermal Pretreatment Temperatures on Woody Biomass Chemical Composition, Physical Properties and Microstructure. Retrieved from [Link]

Sources

minimizing side reactions in 5-Bromo-6-isopropoxynicotinic acid functionalization

[1]

Executive Summary & Scaffold Analysis

5-Bromo-6-isopropoxynicotinic acid is a high-value intermediate often employed in the synthesis of GLP-1 agonists, kinase inhibitors, and other heterocyclic pharmaceuticals.[1] Its reactivity is defined by three competing functional handles:

  • C3-Carboxylic Acid: Prone to decarboxylation under extreme heat and steric hindrance during coupling.

  • C5-Bromide: The site for cross-coupling (Suzuki, Stille) or metallation. It is electronically deactivated by the electron-rich C6-alkoxy group but activated by the pyridine nitrogen.

  • C6-Isopropoxy Group: A secondary ether at the 2-position relative to nitrogen. This moiety is susceptible to acid-catalyzed dealkylation (forming the 2-pyridone tautomer) and O→N alkyl migration under thermal stress.[1]

This guide addresses the three most common failure modes: Protodebromination during catalysis, Ether Cleavage under acidic activation, and Regioselectivity issues during metallation.

Troubleshooting Guide (Q&A)

Issue 1: Protodebromination (Yield Loss in Suzuki Coupling)

User Question: I am attempting a Suzuki coupling at the C5-Br position using Pd(PPh3)4 and Na2CO3 in aqueous dioxane. I observe significant formation of the debrominated byproduct (6-isopropoxynicotinic acid), reducing my yield to <40%. How do I stop this?

Technical Diagnosis: This is a classic case of Protodehalogenation . In electron-deficient heterocycles like pyridines, the oxidative addition of the C-Br bond to Pd(0) is fast, but the transmetallation step can be slow due to the steric bulk of the ortho-isopropoxy group. This delay allows a competing pathway where the Pd(II)-aryl species undergoes transmetallation with a hydride source (often from the solvent, e.g., isopropanol, or via

1

Corrective Actions:

  • Switch Catalyst System: Move from Pd(PPh3)4 to a catalyst with a bulky, electron-rich ligand like Pd(dppf)Cl2 or XPhos Pd G2 . These ligands accelerate the reductive elimination of the desired product, outcompeting the side reaction.

  • Solvent Selection: Avoid secondary alcohols (like isopropanol) as cosolvents, as they are excellent hydride donors. Use Toluene/Water or DME/Water mixtures.

  • Base Control: Switch to anhydrous conditions if possible (e.g., K3PO4 in Toluene/Dioxane) to minimize hydrolysis pathways.

Issue 2: Cleavage of Isopropoxy Group (Formation of Pyridone)

User Question: During amide coupling using Thionyl Chloride (SOCl2) to generate the acid chloride, I see a new spot on TLC that doesn't move. NMR suggests I've lost the isopropyl group.

Technical Diagnosis: You are observing Acid-Catalyzed Dealkylation .[1] The 2-isopropoxypyridine motif acts as a vinylogous ester. Under the highly acidic conditions generated by SOCl2 (releasing HCl), the secondary isopropyl ether is cleaved via an SN1/E1-like mechanism, generating the thermodynamically stable 6-hydroxynicotinic acid (which tautomerizes to the 6-pyridone) .

Corrective Actions:

  • Avoid Acid Chlorides: Do not use SOCl2 or Oxalyl Chloride.

  • Use Neutral Coupling Agents: Utilize HATU or T3P (Propylphosphonic anhydride) . These reagents activate the carboxylic acid under mild, basic (pH 8-9) conditions (using DIPEA or TEA), preserving the sensitive ether linkage.

  • Process Control: If an acid chloride is strictly required, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates the acid chloride under neutral conditions without releasing HCl gas.[1]

Issue 3: Regioselectivity during Lithiation

User Question: I tried to lithiate the molecule at -78°C to react with an electrophile, but I got a mixture of products, including substitution at the C4 position.

Technical Diagnosis: This is a Directed Ortho Metalation (DoM) conflict. The C6-isopropoxy group directs lithiation to C5 (where the Br is), promoting Lithium-Halogen exchange. However, the C3-carboxylate (even as a carboxylate salt) can direct lithiation to C2 or C4. Furthermore, the "Dance Reaction" (halogen migration) is rapid in lithiated pyridines if the temperature rises above -78°C.

Corrective Actions:

  • Temperature Discipline: Maintain strictly <-78°C (internal temperature).

  • Exchange vs. Deprotonation: Use n-BuLi specifically for Halogen-Lithium exchange (at C5).[1] Avoid bases like LDA which favor deprotonation (DoM) at C2/C4.

  • Turbo Grignard: Consider using iPrMgCl·LiCl at -15°C.[1] This reagent performs selective Mg-Halogen exchange at the C5-Br position without deprotonating the pyridine ring, offering superior functional group tolerance.

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired functionalization and the primary failure modes.

ReactionLandscapeStart5-Bromo-6-isopropoxy-nicotinic acidSuzukiDesired Product(Suzuki Coupling)Start->SuzukiPd(dppf)Cl2, Ar-B(OH)2Base, HeatAmideDesired Amide(Mild Coupling)Start->AmideHATU/DIPEA or T3P(Neutral pH)ProtoSide Product A:Debrominated Species(Protodebromination)Start->ProtoPd(PPh3)4, Secondary Alcohols(Hydride Source)PyridoneSide Product B:6-Pyridone Derivative(Ether Cleavage)Start->PyridoneSOCl2 / HCl(Acidic Hydrolysis)

Caption: Figure 1. Reaction landscape showing critical divergence points. Green paths indicate optimized protocols; red dashed paths indicate common failure modes caused by improper reagent selection.

Optimized Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling

Designed to minimize protodebromination and ether cleavage.[1]

Reagents:

  • Substrate: 1.0 eq

  • Boronic Acid: 1.2 eq[1]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (0.05 eq) - Chosen for rapid reductive elimination.[1]

  • Base: K2CO3 (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.[1]

Step-by-Step:

  • Degassing: Charge the reaction vessel with Dioxane and Water. Sparge with Argon for 15 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Loading: Add Substrate, Boronic Acid, and Base.[2][3]

  • Catalyst Addition: Add Pd(dppf)Cl2[2]·DCM last. Seal vessel immediately.

  • Reaction: Heat to 80°C (internal temp). Do not exceed 100°C to protect the isopropoxy group.

  • Monitoring: Check HPLC at 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

    • Note: If the product contains basic nitrogens, ensure the aqueous layer pH is adjusted to extract the product.

Protocol B: "Safe" Amide Coupling

Designed to prevent acid-catalyzed dealkylation.[1]

Reagents:

  • Substrate: 1.0 eq

  • Amine: 1.1 eq[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (Hunig's Base) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve Substrate and DIPEA in DMF at 0°C.

  • Reagent Addition: Add HATU in one portion. Stir for 15 mins at 0°C. Color change to yellow/orange is normal.

  • Coupling: Add the Amine. Allow to warm to Room Temperature.

  • Reaction: Stir for 4-16 hours.

  • Quench: Pour into ice water. If the product is solid, filter. If oil, extract with EtOAc.

    • Warning: Avoid acidic washes (e.g., 1N HCl) during workup if the product retains the isopropoxy group and is intended for storage.

Comparative Data: Coupling Reagents

Coupling MethodReagent ClassAcid Risk?Isopropoxy StabilityRecommendation
SOCl2 / (COCl)2 Acid ChlorideHigh (HCl gas)Poor (High risk of cleavage)⛔ Avoid
EDC / HOBt CarbodiimideLowGood⚠️ Slow for electron-poor acids
HATU UroniumNone (Basic)Excellent Preferred
T3P Phosphonic AnhydrideVery LowExcellent Preferred (Scale-up)

References

  • Suzuki Coupling Mechanisms & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

    • Note: Defines the mechanism of protodeboronation and protodehalogen
  • Pyridine Ether Stability

    • Newkome, G. R., & Paudler, W. W. (1982).[1] Contemporary Heterocyclic Chemistry. Wiley-Interscience.[1]

    • Context: Establishes the lability of 2-alkoxypyridines toward acid-c
  • Amide Coupling Reagents (HATU/T3P)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Magnesium-Halogen Exchange (Turbo Grignard)

    • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemistry – A European Journal, 17(46), 12886-12907.[1] Link[1]

    • Context: Protocol for selective exchange at C5-Br in the presence of sensitive groups.

removing impurities from crude 5-Bromo-6-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 5-Bromo-6-isopropoxynicotinic Acid

  • Document ID: TSC-PUR-PYR-056

Executive Summary

This compound is a critical intermediate, often utilized in the synthesis of GLP-1 receptor agonists and kinase inhibitors. Its purity is paramount because the bromine handle is typically destined for sensitive metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), where impurities like 5-bromo-6-hydroxynicotinic acid (catalyst poison) or 5-bromo-6-chloronicotinic acid (competitive substrate) can cause catastrophic downstream failures.

This guide addresses the specific purification challenges of the SNAr reaction between 5-bromo-6-chloronicotinic acid and isopropoxide.

Module 1: Diagnostic & Triage (The "Why is it failing?" Phase)

Q1: My crude product is a dark brown oil/gum that refuses to solidify. What happened?

Diagnosis: You likely have residual N-methylpyrrolidone (NMP) , DMAc , or high-boiling alcohols (like excess isopropanol) trapped in the crystal lattice, or significant amounts of the 6-hydroxy impurity . The Mechanism: The 6-hydroxy impurity (a pyridone tautomer) has high polarity and hydrogen-bonding capability, often acting as a "crystal poison" that prevents the orderly packing of the desired isopropoxy product. The Fix:

  • Do not rotovap to dryness. Oils trap impurities.

  • The "Reverse Quench": Pour your reaction mixture slowly into a rapidly stirring volume of dilute acid (pH 3-4) and ice. Do not add acid to the reaction mixture; this localized heating promotes further hydrolysis.

  • Azeotropic Drying: Dissolve the oil in Isopropyl Acetate (IPAc) or Toluene and concentrate. These solvents form azeotropes with water and isopropanol, helping to pull them out and induce solidification.

Q2: HPLC shows a persistent impurity at RRT ~0.90. It won't wash away.

Diagnosis: This is almost certainly unreacted 5-bromo-6-chloronicotinic acid . Why it persists: Structurally, the chloro- and isopropoxy- substituents are similar enough in lipophilicity that they co-crystallize in standard non-polar solvents. The Fix: You must exploit the pKa difference .

  • Chloro-analog: Electron-withdrawing Cl stabilizes the carboxylate (Stronger acid, lower pKa ~3.6).

  • Isopropoxy-product: Electron-donating O-iPr destabilizes the carboxylate (Weaker acid, higher pKa ~4.2).

  • See Protocol A (pH-Controlled Precipitation) below.

Module 2: The "pKa Swing" Purification Protocol

This method is the most robust way to separate the starting material (Chloro) from the product (Isopropoxy) without chromatography.

Principle: By carefully controlling the pH, we can keep the stronger acid (impurity) in solution while precipitating the weaker acid (product).

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in water (10 vol). Add 2N NaOH dropwise until pH reaches 10-11. The solution should be clear (or slightly hazy brown).

    • Checkpoint: If a solid remains at pH 11, filter it off. This is likely non-acidic neutral impurities (decarboxylated byproducts).

  • The "Hydroxy" Purge: Extract this basic aqueous layer twice with Dichloromethane (DCM) or MTBE .

    • Why? This removes lipophilic neutrals and some color bodies. The product stays in the water as the sodium salt.

  • Controlled Acidification (The Critical Step):

    • Cool the aqueous layer to 0-5°C.

    • Slowly add 1N HCl while monitoring with a calibrated pH meter.

    • Target pH 4.5 - 4.8: Stop here. Stir for 30 minutes.

    • Mechanism: At this pH, the This compound (pKa ~4.2) will exist largely as the free acid and precipitate. The 5-bromo-6-chloronicotinic acid (pKa ~3.6) will remain significantly ionized (soluble) in the water.

  • Filtration: Filter the solid.

  • ** filtrate Check:** Acidify the filtrate further to pH 1-2. If a second crop precipitates, analyze it. It should be enriched in the chloro-impurity.

Module 3: Visualizing the Impurity Fate

The following diagram maps the logic of the purification process, showing exactly where each impurity is rejected.

PurificationLogic Crude Crude Mixture (Product + Chloro-SM + Hydroxy-Impurity) BaseDissolve Dissolve in aq. NaOH (pH 11) Crude->BaseDissolve OrgWash Wash with DCM/MTBE BaseDissolve->OrgWash AqLayer Aqueous Layer (Contains all Acids as Salts) OrgWash->AqLayer Product is in Water OrgWaste Organic Waste (Neutrals & Tars) OrgWash->OrgWaste Remove Neutrals Acidify1 Acidify to pH 4.6 AqLayer->Acidify1 Selective Protonation Filter1 Filtration Acidify1->Filter1 Solid1 Solid Cake: Pure this compound Filter1->Solid1 Target Product Filtrate1 Filtrate (pH 4.6) Filter1->Filtrate1 Acidify2 Acidify to pH 1.0 Filtrate1->Acidify2 SolidWaste Precipitate: Enriched Chloro-Impurity Acidify2->SolidWaste Rejects SM

Figure 1: Impurity Fate Map during Acid-Base Workup. Note the critical pH 4.6 checkpoint for separating the Chloro-impurity.

Module 4: Crystallization (Polishing)

If the "pKa Swing" yields 98% purity but you need >99.5% for GMP standards, use recrystallization.

Recommended Solvent System: Ethanol / Water (1:1) or Toluene / Heptane .

Protocol (Ethanol/Water):

  • Dissolve the dried cake in boiling Ethanol (5 vol).

  • Add hot Water (2 vol) slowly until slight turbidity persists.

  • Add a drop of Ethanol to clear it.

  • Cooling Ramp: Cool to room temperature over 2 hours, then to 0°C for 1 hour.

    • Warning: Rapid cooling will trap the 6-hydroxy impurity (tan color). Slow cooling excludes it.

  • Wash: Wash the cake with cold Ethanol/Water (1:3).

Data Summary: Solvent Efficiency

Solvent SystemYieldImpurity Rejection (Chloro)Impurity Rejection (Hydroxy)Comments
Toluene 85%ModerateHighGood for removing polar tars.
EtOH/Water 90%LowHighBest for color removal.
pH Precipitation 75-80%High ModerateBest for removing Starting Material.

References

  • BenchChem Technical Support. (2025).[1][2] Purification of Crude 5-Bromo-6-chloronicotinoyl chloride. Retrieved from

  • Organic Syntheses. (2013).[3] Synthesis of Pyrimidine-5-carboxylic acid derivatives. Org. Synth. 2013, 90, 316-326.[3] Retrieved from

  • PubChem. (2025).[4] 5-Bromonicotinic acid (Compound Summary). National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). 5-Bromo-6-chloronicotinic acid Synthesis and Properties. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-6-chloronicotinic acid. Retrieved from

Sources

Validation & Comparative

Technical Comparison Guide: C13 NMR Characterization of 5-Bromo-6-isopropoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C13 NMR chemical shifts for 5-Bromo-6-isopropoxynicotinic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of pyridine-based pharmaceutical intermediates, This compound represents a critical building block, often utilized in Suzuki-Miyaura cross-couplings or SNAr diversifications. Its structural integrity is paramount, yet it is prone to specific impurities—namely the hydrolysis byproduct (pyridone) and unreacted chloropyridine precursors.

This guide provides a definitive comparative analysis of the C13 NMR spectral signature of this compound against its primary process analogs. By focusing on chemical shift causality, we enable researchers to validate product identity and purity with high confidence, surpassing the ambiguity often found in 1H NMR aromatic regions.

Structural Analysis & Chemical Shift Logic[1][2]

To interpret the C13 NMR data accurately, one must understand the electronic environment of the pyridine core. The 5-bromo-6-isopropoxy substitution pattern creates a unique "push-pull" electronic system that distinctively shifts the carbon resonances.

The Core Molecule
  • Isopropoxy Group (Pos 6): A strong electron-donating group (EDG) via resonance, but the oxygen is electronegative. This significantly deshields the ipso carbon (C6) while shielding the ortho and para positions (C3, C5) relative to unsubstituted pyridine.

  • Bromine (Pos 5): A weak deactivator. The Heavy Atom Effect typically causes an upfield shift (shielding) at the C-Br carbon (C5), often pushing it below 120 ppm.

  • Carboxylic Acid (Pos 3): An electron-withdrawing group (EWG). It deshields the ipso carbon (C3) and the carbonyl carbon itself.

Comparative Shift Table (Reference vs. Alternatives)

The following table contrasts the target molecule with its direct precursor (5-Bromo-6-chloronicotinic acid ) and its primary hydrolysis impurity (5-Bromo-6-hydroxynicotinic acid , which exists primarily as the 2-pyridone tautomer).

Carbon PositionTarget: this compound (δ ppm, DMSO-d6)*Precursor: 5-Bromo-6-chloronicotinic acid (δ ppm)Impurity: 5-Bromo-6-hydroxynicotinic acid (Pyridone) (δ ppm)Diagnostic Logic
C=O[1][2][3] (Acid) 165.5 - 167.0 164.0 - 166.0164.0 - 166.0Non-diagnostic; all contain COOH.
C-6 (Ipso) 163.0 - 164.5 ~150.0 - 152.0~160.0 - 162.0 (C=O amide)Primary Indicator. C-O-iPr is significantly deshielded vs C-Cl.
C-2 (Alpha) 148.0 - 150.0 ~148.0 - 151.0~140.0 - 145.0High shift due to N-adjacency. Pyridone form shields this position.
C-4 (Gamma) 140.0 - 142.0 ~138.0 - 140.0~135.0 - 138.0Sensitive to C5/C3 substituents.
C-3 (Beta) 120.0 - 124.0 ~128.0 - 130.0~115.0 - 120.0Shielded by ortho-alkoxy group in target.
C-5 (C-Br) 112.0 - 116.0 ~118.0 - 120.0~110.0 - 114.0Upfield due to Br heavy atom effect + ortho-alkoxy shielding.
iPr-CH 69.0 - 71.0 AbsentAbsentDefinitive Confirmation. Presence proves alkylation.
iPr-CH3 21.5 - 22.5 AbsentAbsentDefinitive Confirmation.

*Note: Values are chemically predicted ranges based on substituent additivity rules (chemometrics) and analogous pyridine derivatives in DMSO-d6. Exact experimental values may vary ±1-2 ppm depending on concentration and pH.

Diagnostic Workflow: Distinguishing the Product

In a drug development context, "performance" equates to the ability to detect incomplete reactions or side products. The following workflow visualizes the logic for using C13 NMR for reaction monitoring.

Diagram 1: Spectral Analysis Decision Tree

NMR_Decision_Tree Start Acquire C13 NMR (DMSO-d6) Check_Aliphatic Check 20-80 ppm Region Start->Check_Aliphatic Has_Aliphatic Peaks at ~22 & ~70 ppm? Check_Aliphatic->Has_Aliphatic No_Aliphatic No Aliphatic Peaks Has_Aliphatic->No_Aliphatic No Check_Aromatic Check C6 (Ipso) Shift Has_Aliphatic->Check_Aromatic Yes Shift_150 Peak at ~150 ppm (C-Cl) No_Aliphatic->Shift_150 Shift_160 Peak at ~160-162 ppm (C=O Amide) No_Aliphatic->Shift_160 Result_Target ID: this compound (Target Product) Check_Aromatic->Result_Target Peak at ~164 ppm Result_Precursor ID: 5-Bromo-6-chloronicotinic acid (Unreacted Starting Material) Shift_150->Result_Precursor Result_Impurity ID: 5-Bromo-6-hydroxynicotinic acid (Hydrolysis Product) Shift_160->Result_Impurity

Caption: Logical workflow for distinguishing this compound from critical process impurities using C13 NMR markers.

Experimental Protocol for Validation

To ensure the chemical shifts reported above are reproducible, the following experimental conditions are recommended. This protocol minimizes solvent effects and relaxation artifacts.

Sample Preparation[6]
  • Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide).

    • Reasoning: The carboxylic acid moiety can cause solubility issues in CDCl3. DMSO ensures full solubility and prevents aggregation (dimerization) of the acid, which can shift the Carbonyl signal.

  • Concentration: 30–50 mg of sample in 0.6 mL solvent.

    • Reasoning: C13 is 1.1% naturally abundant.[4][5] Higher concentration is required for adequate Signal-to-Noise (S/N) ratio in reasonable timeframes.

  • Tube: Standard 5mm NMR tube, high-precision (to avoid shimming errors).

Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Why: Decouples protons to simplify the spectrum into singlets while maintaining Nuclear Overhauser Effect (NOE) enhancement for sensitivity.

  • Relaxation Delay (D1): 2.0 seconds.

    • Critical Note: If quantitative integration of the Quaternary Carbons (C3, C5, C6, COOH) is required to calculate molar purity, increase D1 to 10–15 seconds . Quaternary carbons have long T1 relaxation times; short delays will suppress their signals.

  • Scans (NS): Minimum 512 (approx. 30 mins) for qualitative ID; 1024+ for impurity detection <5%.

  • Spectral Width: 0 – 200 ppm.[6]

Synthesis Pathway & Monitoring Points[5]

Understanding where the signals originate requires visualizing the synthesis. The transformation from the chloro-precursor involves a nucleophilic aromatic substitution (SNAr).

Diagram 2: Reaction Monitoring via NMR

Synthesis_NMR cluster_monitor NMR Checkpoint SM Starting Material (5-Br-6-Cl-Nicotinic Acid) Marker: C-Cl @ 150 ppm Reaction SNAr Reaction (Heat) SM->Reaction Monitor Analyze Crude: Ratio of 164 ppm (Target) vs 150 ppm (SM) vs 161 ppm (Side) SM->Monitor Reagent iPr-OH / Base (Nucleophile) Reagent->Reaction Target Target Product (5-Br-6-OiPr-Nicotinic Acid) Marker: C-O @ 164 ppm Marker: iPr @ 70/22 ppm Target->Monitor Side Side Product (Hydrolysis) Marker: C=O @ 161 ppm No iPr signals Side->Monitor Reaction->Target Main Path Reaction->Side Moisture/Side Rxn

Caption: Synthesis pathway highlighting the specific NMR markers used to quantify conversion and detect hydrolysis side-reactions.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules and general pyridine shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for pyridine and nicotinic acid derivative spectra).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Resource for C13 chemical shift correlations and solvent effects).

Sources

A Comparative Guide to the LC-MS Mass Spectrometry Analysis of 5-Bromo-6-isopropoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 5-Bromo-6-isopropoxynicotinic acid. As a crucial intermediate in pharmaceutical synthesis, the accurate and sensitive quantification of this molecule is paramount. This document will delve into the nuances of LC-MS method development, offer a detailed experimental protocol, and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), providing the supporting data necessary for informed methodological decisions by researchers, scientists, and drug development professionals.

The Analytical Challenge: this compound

This compound is a polar, aromatic carboxylic acid. Its structure presents a unique set of analytical challenges. The polar nature of the carboxylic acid group can lead to poor retention on traditional reversed-phase chromatography columns, while the molecule's relatively low volatility and thermal lability make it unsuitable for direct analysis by GC-MS without derivatization.[1][2] LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), has emerged as the gold standard for the analysis of such compounds due to its high sensitivity, selectivity, and applicability to a wide range of molecular polarities and weights.[1][3]

I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Deep Dive

LC-MS/MS combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, making it an ideal technique for the analysis of this compound in complex matrices.[1]

The "Why": Causality in Method Development

The selection of an appropriate LC-MS/MS method is not arbitrary; it is a carefully considered process driven by the physicochemical properties of the analyte. For this compound, a reversed-phase LC method is a logical starting point. However, due to its polarity, modifications to a standard C18 column or mobile phase may be necessary to achieve adequate retention and peak shape. The choice of electrospray ionization (ESI) is dictated by the presence of the ionizable carboxylic acid group, which is readily deprotonated in negative ion mode to form the [M-H]⁻ ion.[4] Tandem mass spectrometry (MS/MS) is employed to enhance selectivity and reduce chemical noise by monitoring a specific fragmentation transition of the parent ion.

A Self-Validating System: The Experimental Protocol

The following protocol is designed to be a robust and self-validating system, incorporating best practices for method development and validation in LC-MS/MS analysis.

1. Sample Preparation

  • Objective: To extract the analyte from the sample matrix and prepare it in a solvent compatible with the LC-MS system.

  • Protocol:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water. This solvent composition provides a good balance for dissolving a polar aromatic compound while being compatible with the initial mobile phase conditions.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • Objective: To achieve chromatographic separation of the analyte from other matrix components with good peak shape and retention.

  • Parameters:

    • Column: A C18 column with a polar-embedded or end-capped stationary phase is recommended to improve retention of the polar analyte. Dimensions of 2.1 x 50 mm with 1.8 µm particles are suitable for fast and efficient separations.

    • Mobile Phase A: 0.1% Formic acid in Water. The acidifier promotes better peak shape and ionization efficiency.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A gradient elution is necessary to ensure the analyte is retained and then eluted with a sharp peak. A typical gradient would be:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

    • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Objective: To achieve sensitive and selective detection of the analyte.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. This will facilitate the deprotonation of the carboxylic acid.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • MS/MS Transition: The specific transition will need to be optimized by infusing a standard solution of this compound. Based on its structure, a likely fragmentation would involve the loss of the isopropoxy group or the carboxylic acid group.

Visualizing the Workflow

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Sample Sample Weighing Dissolution Dissolution in ACN/Water Sample->Dissolution Vortex Vortexing Dissolution->Vortex Centrifugation Centrifugation Vortex->Centrifugation Transfer Transfer to Vial Centrifugation->Transfer Injection Autosampler Injection Transfer->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation Ionization ESI (Negative Mode) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Chromatogram Chromatogram Generation MS_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: The analytical workflow for LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

In the absence of direct experimental data for this compound, a plausible fragmentation pathway in negative ion ESI-MS/MS can be predicted based on established fragmentation patterns of similar molecules.[5][6] The deprotonated molecule [M-H]⁻ would likely undergo collision-induced dissociation (CID) to lose the isopropoxy group as isopropene, or the carboxyl group as CO₂.

Fragmentation cluster_fragments Predicted Fragments Parent [M-H]⁻ This compound (m/z 274/276) Fragment1 Loss of Isopropene (-C3H6) (m/z 232/234) Parent->Fragment1 CID Fragment2 Loss of CO2 (-44 Da) (m/z 230/232) Parent->Fragment2 CID

Caption: Predicted fragmentation of this compound in negative ESI-MS/MS.

II. Comparative Analysis: LC-MS vs. GC-MS

While LC-MS is the preferred method for the direct analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be considered as an alternative, albeit with the significant caveat of requiring derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] To make this compound amenable to GC analysis, the polar carboxylic acid group must be derivatized to a more volatile ester, for example, through reaction with a silylating agent like BSTFA or an alkylating agent.[8][9]

Advantages of GC-MS (with derivatization):

  • High Chromatographic Resolution: Capillary GC columns can provide excellent separation efficiency.

  • Robust and Reproducible: GC-MS is a well-established and reliable technique.[7]

  • Electron Ionization (EI) Libraries: EI provides reproducible fragmentation patterns that can be compared against extensive spectral libraries for identification.[3]

Disadvantages of GC-MS for this Application:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and potential for incomplete reactions.[10]

  • Thermal Lability: There is a risk of degradation of the analyte at the high temperatures of the GC inlet and column.

  • Less Suitable for Polar Compounds: Even with derivatization, highly polar compounds can exhibit poor peak shape and adsorption in the GC system.[11]

Performance Comparison

The following table provides a comparative overview of the expected performance of LC-MS/MS and GC-MS for the analysis of this compound. The values are based on typical performance characteristics for the analysis of similar small polar molecules.

ParameterLC-MS/MSGC-MS (with derivatization)Rationale & References
Sample Preparation Simple dissolutionDerivatization requiredLC-MS allows for direct analysis of the polar analyte, while GC-MS requires conversion to a volatile derivative.[1][10]
Sensitivity (LOD/LOQ) Excellent (low ng/mL to pg/mL)Good (low to mid ng/mL)LC-MS generally offers higher sensitivity for polar, non-volatile compounds.[7][12][13]
Selectivity Very High (with MS/MS)HighThe use of MS/MS in LC-MS provides an additional layer of selectivity by monitoring specific fragment transitions.
Linearity (R²) > 0.99> 0.99Both techniques can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) 90-110%85-115%The additional derivatization step in GC-MS can introduce more variability in recovery.
Precision (% RSD) < 15%< 20%The simpler sample preparation for LC-MS can lead to better precision.
Analysis Time Fast (5-10 minutes per sample)Moderate (15-30 minutes per sample)Modern UPLC systems allow for very rapid LC-MS analyses. GC run times are typically longer.

Conclusion and Recommendations

For the routine analysis of this compound, LC-MS/MS is the unequivocally superior technique . Its ability to directly analyze this polar, non-volatile compound without the need for derivatization results in a simpler, faster, and more robust workflow. The high sensitivity and selectivity of LC-MS/MS are critical for accurate quantification, particularly at low concentrations in complex matrices encountered during drug development and quality control.

While GC-MS can be employed following a validated derivatization procedure, it introduces additional complexity and potential for error. The choice between these two powerful analytical techniques should be guided by the specific requirements of the analysis, but for this compound, the advantages of LC-MS/MS are clear and compelling.

References

  • Derivatization Methods in GC and GC/MS - Semantic Scholar. (n.d.). Retrieved February 27, 2026, from [Link]

  • LOD and LOQ of LC-MS/MS analysis. | Download Table - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science. (2024, October 28). Retrieved February 27, 2026, from [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). Retrieved February 27, 2026, from [Link]

  • Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - MDPI. (2019, December 21). Retrieved February 27, 2026, from [Link]

  • How to calculate LOD and LOQ? : r/massspectrometry - Reddit. (2025, November 21). Retrieved February 27, 2026, from [Link]

  • 12.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2023, August 9). Retrieved February 27, 2026, from [Link]

  • Derivatization - Chemistry LibreTexts. (2023, August 29). Retrieved February 27, 2026, from [Link]

  • Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology - SCIEX. (n.d.). Retrieved February 27, 2026, from [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. (n.d.). Retrieved February 27, 2026, from [Link]

  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? - Patsnap Synapse. (2025, May 9). Retrieved February 27, 2026, from [Link]

  • Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS | Lab Manager. (2026, January 28). Retrieved February 27, 2026, from [Link]

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. (2026, February 11). Retrieved February 27, 2026, from [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science. (2025, October 24). Retrieved February 27, 2026, from [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers - PubMed. (2014, April 2). Retrieved February 27, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 27, 2026, from [Link]

  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25). Retrieved February 27, 2026, from [Link]

  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 27, 2026, from [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers | LCGC International. (n.d.). Retrieved February 27, 2026, from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved February 27, 2026, from [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Comparative Reactivity Guide: 5-Bromo-6-isopropoxynicotinic Acid vs. 6-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Functionalization Axis

In the design of pyridine-based pharmaceutical intermediates, 6-chloronicotinic acid (6-CNA) and 5-bromo-6-isopropoxynicotinic acid (5-Br-6-OiPr-NA) represent two orthogonal strategies for scaffold construction. They are not direct substitutes but rather complementary tools that dictate the sequence of functionalization.

  • 6-Chloronicotinic Acid is a Nucleophilic Acceptor . It is primarily used to introduce diversity at the C6 position via Nucleophilic Aromatic Substitution (

    
    ). It serves as a "Head-Group Builder."
    
  • This compound is an Electrophilic Donor . With the C6 position already "capped" by a lipophilic isopropoxy group, it is optimized for Carbon-Carbon bond formation at C5 via Palladium-catalyzed cross-coupling. It serves as a "Core Extender."

This guide analyzes the electronic underpinnings of these differences and provides validated protocols for their optimal use.

Structural & Electronic Profiling

The distinct reactivity profiles stem directly from the electronic environment of the pyridine ring.

Feature6-Chloronicotinic AcidThis compound
Primary Electrophilic Site C6 (activated by ring N)C5 (activated by Br, modulated by OiPr)
C6 Substituent Effect -I, +M (Weak): Chlorine is withdrawing, activating C6 for nucleophilic attack.+M (Strong): Isopropoxy donates electron density, deactivating the ring toward

but facilitating oxidative addition at C5.
C3 Carboxyl Effect -I, -M: Withdraws density, further activating C6 for

.
-I, -M: Withdraws density, but less effective at activating C5-Br compared to C6-Cl.
Key Reaction Class

(Aminations, Etherifications)
Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira)
Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways for these two scaffolds.

ReactivityMap cluster_0 Scaffold A: 6-CNA cluster_1 Scaffold B: 5-Br-6-OiPr-NA CNA 6-Chloronicotinic Acid SNAr SNAr Product (C6-Amino/Alkoxy) CNA->SNAr  Nucleophiles (R-NH2, R-OH)  Base, Heat BrNA 5-Bromo-6-isopropoxy nicotinic Acid CNA->BrNA  Synthetic Route:  1. Bromination  2. SNAr (iPrO-) Suzuki Cross-Coupling Product (C5-Aryl/Heteroaryl) BrNA->Suzuki  Boronic Acids, Pd(0)  Base, Ligand

Figure 1: Divergent reactivity pathways. 6-CNA favors C6 substitution, while 5-Br-6-OiPr-NA favors C5 extension.

Detailed Reactivity Analysis

A. Nucleophilic Aromatic Substitution ( )

Winner: 6-Chloronicotinic Acid

  • Mechanism: The reaction proceeds through a Meisenheimer complex.[1] The nitrogen atom at position 1 acts as an electron sink, stabilizing the negative charge. The carboxylic acid at C3 (electron-withdrawing) further lowers the energy of the transition state.

  • 6-CNA Performance: Highly reactive. Reacts with primary amines at 60–80°C and secondary amines at 80–100°C.

  • 5-Br-6-OiPr-NA Performance: Inert. The isopropoxy group at C6 is a poor leaving group compared to chloride. Furthermore, the electron-donating nature of the alkoxy group raises the LUMO energy of the ring, making nucleophilic attack unfavorable.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Winner: this compound

  • Mechanism: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
  • 5-Br-6-OiPr-NA Performance: The C-Br bond is weaker than the C-Cl bond, facilitating the rate-limiting oxidative addition step. Crucially, the ortho-alkoxy effect (from the isopropoxy group) can stabilize the palladium intermediate via weak coordination or electronic donation, often enhancing yields compared to non-substituted 3-bromopyridines.

  • 6-CNA Performance: Poor. Aryl chlorides are sluggish in oxidative addition without specialized, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). Standard conditions (

    
    ) typically fail or result in low conversion.
    

Experimental Protocols

These protocols are designed to be self-validating . The progression of the reaction can be visually monitored (color changes) and confirmed via LC-MS.[2]

Protocol A: Functionalization of 6-Chloronicotinic Acid

Target: Synthesis of 6-substituted-aminonicotinic acids.

  • Setup: In a pressure vial, suspend 6-chloronicotinic acid (1.0 equiv) in n-Butanol (0.5 M concentration).

    • Why n-Butanol? High boiling point allowing temperatures >100°C without pressure buildup issues common with lower alcohols; it also improves solubility of the zwitterionic acid.

  • Reagents: Add the Amine Nucleophile (2.5 equiv) and DIPEA (3.0 equiv).

    • Stoichiometry Note: Excess amine is required to drive the reaction and neutralize the HCl byproduct if DIPEA is insufficient.

  • Reaction: Seal and heat to 110°C for 12–16 hours.

    • Validation: The suspension usually clears to a homogeneous solution as the product forms (often more soluble as the amino-ester or zwitterion).

  • Workup: Cool to RT. Concentrate in vacuo. Triturate the residue with 1N HCl (pH 3–4) to precipitate the product (if solid) or extract with EtOAc/THF (3:1) if soluble.

Protocol B: Suzuki Coupling of this compound

Target: Synthesis of 5-aryl-6-isopropoxynicotinic acids.

  • Setup: In a Schlenk flask, combine This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (3.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1) . Degas by sparging with Argon for 10 minutes.

    • Why Water? Essential for dissolving the inorganic base and facilitating the transmetallation step.

  • Catalyst: Add

    
      (5 mol%).
    
    • Why dppf? A robust, bidentate ligand that resists de-ligation at elevated temperatures better than

      
      .
      
  • Reaction: Heat to 90°C under Argon for 4–6 hours.

    • Validation: The reaction mixture typically turns from orange (Pd precatalyst) to black (active Pd species) over time. LC-MS should show the disappearance of the Bromide (M+ and M+2 pattern) and appearance of the coupled product.

  • Workup: Acidify carefully with 1M HCl to pH 4 (avoiding hydrolysis of the isopropoxy group). Extract with EtOAc.[2][3]

Mechanistic Comparison Diagram

Mechanism cluster_SNAr SNAr Mechanism (6-CNA) cluster_Suzuki Suzuki Mechanism (5-Br-6-OiPr) Step1 Nucleophilic Attack (Rate Limiting) Inter1 Meisenheimer Complex (Stabilized by N & COOH) Step1->Inter1 Step2 Loss of Chloride (Aromatization) Inter1->Step2 StepA Oxidative Addition (Pd inserts into C-Br) StepB Transmetallation (Boronic Acid enters) StepA->StepB StepC Reductive Elimination (C-C Bond forms) StepB->StepC

Figure 2: Mechanistic comparison.


 relies on ring electron deficiency; Suzuki relies on bond dissociation energy (C-Br < C-Cl).

Data Comparison Table

The following data summarizes typical performance metrics based on standard laboratory conditions for these scaffolds.

Parameter6-Chloronicotinic Acid (

)
This compound (Suzuki)
Typical Yield 85–95%70–85%
Reaction Time 12–24 Hours2–6 Hours
Temperature 100–120°C80–100°C
Solvent System n-Butanol, DMF, DMSODioxane/H2O, Toluene/EtOH/H2O
Main Byproduct Hydrolysis to 6-OH (if wet)Protodebromination (reduction of C-Br to C-H)
Catalyst Cost None (Base only)High (Palladium required)

Conclusion

For drug development workflows:

  • Choose 6-Chloronicotinic Acid when you need to build the "left-hand side" of your molecule via an amine or ether linkage. It is the most cost-effective starting material for generating 6-substituted nicotinic acid derivatives [1].

  • Choose this compound when the 6-alkoxy motif is fixed (e.g., for specific GPCR or Kinase binding pockets) and you need to elaborate the "core" via bi-aryl coupling. The bromine handle provides superior reactivity for metal-catalyzed coupling compared to its chlorinated counterpart [2].[2][4]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health (PMC). (2004). SNAr iodination of 6-chloropurine nucleosides. Retrieved from [Link]

Sources

IR spectroscopy characteristic peaks of 5-Bromo-6-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

5-Bromo-6-isopropoxynicotinic acid (CAS 1311275-95-2) is a critical intermediate in the synthesis of diverse pharmacophores, particularly kinase inhibitors and receptor modulators where the nicotinic acid core serves as a scaffold.

In drug development, the synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (


) of 5-bromo-6-chloronicotinic acid  with an isopropoxide source. The primary analytical challenge is not just characterization, but differentiation : confirming the complete displacement of the chlorine atom by the bulky isopropoxy group without hydrolyzing the carboxylic acid.

This guide provides a comparative IR analysis to validate this transformation, distinguishing the target product from its starting materials and potential hydrolysis impurities (5-bromo-6-hydroxynicotinic acid).

Theoretical Framework & Spectral Assignments[1][2][3][4][5]

The IR spectrum of this compound is a superposition of three distinct chemical environments: the pyridine ring , the carboxylic acid , and the isopropoxy ether . Understanding the electronic interplay between these groups is essential for accurate peak assignment.

The Electronic Effect (Causality of Shifts)
  • Inductive vs. Resonance: The bromine at C5 is electron-withdrawing (-I), stabilizing the ring but shifting ring breathing modes to higher frequencies.

  • The Isopropoxy Donor: Unlike the chlorine in the precursor (which is weakly donating/withdrawing), the isopropoxy group at C6 is a strong

    
    -donor (+M). This increases electron density in the pyridine ring.
    
    • Spectral Consequence: You will observe a slight red shift (lower wavenumber) in the Carbonyl (C=O) stretch compared to the chloro-analog due to increased conjugation/electron density pushing against the carbonyl dipole.

Characteristic Peak Assignments

The following table synthesizes characteristic frequency ranges derived from structural analogs (nicotinic acid derivatives) and functional group theory.

Table 1: Diagnostic IR Bands for this compound

Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Carboxylic Acid O-H Stretch3300–2500Broad, Var.[1]"Hump" centered ~3000; often obscures arom. C-H.
C=O[2][3] Stretch1720–1690StrongLower freq than esters; sensitive to H-bonding (dimers).
C-O Stretch1320–1210StrongCoupled with O-H in-plane bending.
Isopropoxy (Ether) Alkyl C-H Stretch 2980–2870 Medium CRITICAL: Differentiates from non-alkylated precursor.
Gem-Dimethyl 1385 & 1375 Med/Sharp "Isopropyl Split" (Doublet). Unique to isopropoxy.
C-O-C Asym.1260–1240StrongAryl-Alkyl ether stretch.
Pyridine Ring C=N / C=C Stretch1600–1570MediumRing breathing modes; often appear as doublets.
Ring Deformation780–700StrongOut-of-plane bending; sensitive to substitution pattern.
Halogen C-Br Stretch650–500WeakOften buried in the fingerprint region.

Technical Note: The most definitive evidence of the isopropoxy group is the appearance of the gem-dimethyl doublet at ~1380/1370


 combined with significant aliphatic C-H stretching just below 3000 

, which is absent in the starting material.

Comparative Analysis: Synthesis Monitoring

The most common application of IR for this compound is verifying the


 reaction completion. The table below outlines exactly where to look to confirm the transformation.

Reaction: 5-Bromo-6-chloronicotinic acid + Isopropoxide


 this compound

Table 2: Differentiating the Product from the Precursor

Spectral FeatureStarting Material (Chloro-Analog)Target Product (Isopropoxy-Analog)Interpretation
3000–2800

Only weak aromatic C-H (>3000)Distinct Aliphatic C-H (<3000) Presence of Isopropyl group.
1385/1375

AbsentVisible Doublet Gem-dimethyl deformation (Isopropyl).
1100–1000

Weak/BaselineStrong C-O Symmetric Ether linkage formation.
~740–720

Strong C-Cl stretch presentAbsent / Shifted Loss of Chlorine atom.
1700 region C=O ~1710–1725

C=O ~1690–1710

Slight redshift due to alkoxy donation (+M).
Synthesis Monitoring Workflow (Logic Diagram)

The following diagram illustrates the decision logic for a QC scientist analyzing the crude reaction mixture.

SynthesisMonitoring Start Crude Product Analysis (FTIR - ATR Method) CheckCH Check 2850-2980 cm⁻¹ region Start->CheckCH IsAliphatic Strong Aliphatic C-H peaks? CheckCH->IsAliphatic CheckCl Check 700-750 cm⁻¹ region IsAliphatic->CheckCl Yes Fail_Impurity FAIL: Hydrolysis Impurity (Broad OH, No Isopropyl split) IsAliphatic->Fail_Impurity No (Only Arom C-H) IsChloroGone Is C-Cl band absent? CheckCl->IsChloroGone Success PASS: Target Product Confirmed (this compound) IsChloroGone->Success Yes Fail_SM FAIL: Unreacted Starting Material (5-Bromo-6-chloronicotinic acid) IsChloroGone->Fail_SM No (Mixed Spectra)

Figure 1: Logic flow for validating the synthesis of this compound using FTIR spectral features.

Experimental Protocol: Best Practices

To obtain a publication-quality spectrum for this specific solid acid, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid moisture interference with the carboxylic acid O-H band.

Protocol: ATR-FTIR Acquisition
  • Sample Preparation: Ensure the sample is a dry, fine powder. Large crystals can cause poor contact with the ATR crystal (diamond/ZnSe), leading to weak peak intensities.

  • Background Scan: Collect a background spectrum (air) with the same parameters: 32 scans, 4

    
     resolution.
    
  • Deposition: Place ~5-10 mg of this compound onto the crystal.

  • Compression: Apply pressure using the anvil until the preview spectrum shows saturated (but not clipped) peaks.

    • Tip: For carboxylic acids, ensure the pressure is consistent; variations can alter the ratio of dimer/monomer bands observed in the C=O region.

  • Acquisition: Collect 32-64 scans.

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission library data) to account for penetration depth dependence on wavelength.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Chloropyridine.[4] NIST Standard Reference Database. Retrieved from [Link]

  • Karabacak, M., & Kurt, M. (2008). Comparison of experimental and density functional study on the molecular structure, infrared and Raman spectra... of 6-chloronicotinic acid.[5] Spectrochimica Acta Part A. Retrieved from [Link][5]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Carboxylic Acids & Ethers). Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-6-isopropoxynicotinic acid

[1]

Executive Safety Summary

5-Bromo-6-isopropoxynicotinic acid serves as a critical scaffold in medicinal chemistry, particularly for coupling reactions (Suzuki-Miyaura) and nucleophilic substitutions.[1] While often classified as a standard irritant, its structural components—specifically the lipophilic isopropoxy tail attached to a halogenated pyridine core—warrant a safety protocol that exceeds standard "lab coat and glasses" requirements.

Immediate Hazard Profile:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Physical State: Solid powder (prone to electrostatic drift).

  • Hidden Risk: The isopropoxy group increases lipophilicity compared to bare nicotinic acid, potentially enhancing dermal absorption rates of the halogenated core in solution [1].

Strategic Risk Assessment (The "Why")

Effective safety is not about blind compliance; it is about understanding the molecule.

  • The Halogenated Core (Bromo-pyridine): Halogenated pyridines can act as sensitizers.[1] While acute toxicity is typically lower than pure pyridine, long-term exposure should be minimized.[1]

  • The Acid Functionality: As a nicotinic acid derivative, the pKa is likely approx. 3.5–4.0. In contact with moisture (sweat/mucous membranes), it generates a localized acidic environment, leading to irritation or chemical burns.

  • The Isopropoxy Group: This ether linkage increases the molecule's solubility in organic solvents (DCM, THF) and lipids. Crucial Implication: Once dissolved, this compound can permeate standard nitrile gloves faster than its hydrophilic counterparts.

PPE Selection Matrix

Do not rely on generic "chemical resistance" charts. Use this matrix based on the specific phase of handling.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Synthesis/Extraction)Scientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety Glasses with Side ShieldsPowders drift unpredictably due to static; solutions splash.[1] Goggles seal the orbital area against dust entry.
Dermal (Hands) Nitrile (Double layer) Outer:[1] 5 mil Inner:[1][2] 4 milLaminate (Silver Shield) or High-Grade Nitrile (>8 mil)Standard nitrile degrades rapidly against pyridine-like solvents (DCM/THF).[1] If using DCM, laminate gloves are mandatory [2].
Respiratory Fume Hood (Primary) N95 (Secondary/Spill)Fume Hood (Mandatory) Half-face respirator (P100/OV) for spillsEngineering controls (Hood) are superior to PPE.[1] The solid is an irritant to the upper respiratory tract.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical ApronAn apron prevents saturation of the lab coat during liquid transfer accidents.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and solvent system.

PPE_SelectionStartStart: Handling this compoundStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidLiquidSolution PhaseState->LiquidEngineering_SolidEngineering Control:Chemical Fume Hood(Draft Shield for Balance)Solid->Engineering_SolidSolvent_CheckCheck Solvent SystemLiquid->Solvent_CheckPPE_SolidPPE Required:1. Splash Goggles (Seal)2. Nitrile Gloves (Double)3. Lab CoatEngineering_Solid->PPE_SolidChlorinatedChlorinated (DCM/CHCl3)or Pyridine-richSolvent_Check->ChlorinatedStandardStandard (MeOH/EtOAc)Solvent_Check->StandardPPE_Liquid_HighPPE Required:1. Laminate Gloves (Essential)2. Safety Glasses3. Chemical ApronChlorinated->PPE_Liquid_HighPPE_Liquid_StdPPE Required:1. Nitrile Gloves (>5 mil)2. Safety Glasses3. Lab CoatStandard->PPE_Liquid_Std

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the escalation to laminate gloves for chlorinated solvents.

Operational Protocols

A. Weighing & Transfer (High Static Risk)

Nicotinic acid derivatives are often fluffy, electrostatic solids.

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab.

  • Static Mitigation: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.

  • Technique: Do not use a spatula that is too large. Use a micro-spatula to prevent "dust clouds" when dumping the solid into the reaction vessel.

B. Solubilization (Exotherm Management)
  • Solvent Order: Always add the solid to the solvent, not the solvent to the solid, to prevent clumping and localized heating.

  • Vessel: Use a round-bottom flask clamped securely. Avoid Erlenmeyer flasks for reactions as they are harder to seal and stir effectively.

C. Spill Response
  • Solid Spill: Do not sweep dry. This creates dust.[3] Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up. Place in a sealed bag.

  • Solution Spill:

    • Evacuate the immediate area if the solvent is volatile (e.g., DCM).

    • Don appropriate PPE (including respirator if outside hood).[4]

    • Cover with absorbent pads.

    • Clean surface with soap and water to remove the organic acid residue.

Waste Disposal & Deactivation

Proper disposal is a legal and ethical requirement. This compound contains Bromine and Nitrogen , classifying it as a Halogenated Organic.

Disposal Workflow
  • Segregation: Do NOT mix with "General Organic Waste" if your facility separates Halogenated vs. Non-Halogenated. This compound belongs in the Halogenated Waste stream.

  • Labeling: Clearly label the waste tag with "this compound" and "Halogenated."[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers as acidic residues may corrode them over time.

Waste_DisposalWaste_OriginWaste GeneratedType_CheckIs it Solid or Liquid?Waste_Origin->Type_CheckSolid_WasteSolid WasteType_Check->Solid_WasteLiquid_WasteLiquid WasteType_Check->Liquid_WasteBin_SolidBin: Solid Hazardous Waste(Double Bagged)Solid_Waste->Bin_SolidpH_CheckCheck pH(Is it Acidic?)Liquid_Waste->pH_CheckNeutralizeNeutralize to pH 6-8(Sat. NaHCO3)pH_Check->NeutralizeIf pH < 4SegregationSegregation:Halogenated Organic SolventspH_Check->SegregationIf pH NeutralNeutralize->Segregation

Figure 2: Waste disposal decision tree emphasizing the segregation of halogenated organics and neutralization of acidic residues.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid (Structural Analog).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine (1910.1000). Retrieved from [Link][1]

×

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5-Bromo-6-isopropoxynicotinic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.